Technical Documentation Center

2-(3-Methylphenyl)quinazolin-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3-Methylphenyl)quinazolin-4-ol
  • CAS: 18818-40-1

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 2-(3-Methylphenyl)quinazolin-4(3H)-one

Executive Summary & Chemical Identity[1] The target compound, 2-(3-Methylphenyl)quinazolin-4-ol , is a critical pharmacophore in medicinal chemistry, often serving as a scaffold for kinase inhibitors and anticonvulsant a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

The target compound, 2-(3-Methylphenyl)quinazolin-4-ol , is a critical pharmacophore in medicinal chemistry, often serving as a scaffold for kinase inhibitors and anticonvulsant agents.

Critical Tautomeric Distinction: While the IUPAC nomenclature allows for the "quinazolin-4-ol" designation, researchers must recognize that this compound exists predominantly as the quinazolin-4(3H)-one (lactam) tautomer in the solid state and in polar solvents (e.g., DMSO, MeOH). The "ol" (lactim) form is generally a transient species or a minor contributor unless trapped by O-alkylation.

This guide details the Iodine-Catalyzed Oxidative Cyclization of 2-aminobenzamide with 3-methylbenzaldehyde. This protocol is selected over traditional Niementowski synthesis for its atom economy, mild conditions, and avoidance of high-pressure reactors.

Compound Data
PropertySpecification
IUPAC Name 2-(3-Methylphenyl)quinazolin-4(3H)-one
Molecular Formula

Molecular Weight 236.27 g/mol
CAS Number 1025-97-4 (Generic for 2-m-tolyl)
Solubility Soluble in DMSO, DMF, hot EtOH; Insoluble in water.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the pyrimidine ring via a condensation-oxidation sequence.

Retrosynthesis Target 2-(3-Methylphenyl)quinazolin-4(3H)-one Intermediate 2,3-Dihydroquinazolin-4(1H)-one (Intermediate) Intermediate->Target Oxidative Dehydrogenation (I2 / DMSO) Precursors 2-Aminobenzamide + 3-Methylbenzaldehyde Precursors->Intermediate Condensation (Schiff Base Formation)

Figure 1: Retrosynthetic disconnection showing the dihydro-intermediate pathway.

Primary Synthetic Protocol: Iodine-Mediated Oxidative Cyclization[2][3]

This method utilizes molecular iodine (


) as both a Lewis acid catalyst for the initial condensation and an oxidant for the aromatization step. This "one-pot" approach minimizes purification steps.
Reagents & Materials[1][2][4][5][6][7][8]
  • Substrate A: 2-Aminobenzamide (1.0 equiv, 10 mmol, 1.36 g)

  • Substrate B: 3-Methylbenzaldehyde (1.1 equiv, 11 mmol, 1.32 g)

  • Catalyst/Oxidant: Molecular Iodine (

    
    ) (0.1 - 1.0 equiv; typically 0.2 equiv is sufficient for catalysis, but stoichiometric amounts accelerate oxidation).
    
  • Solvent: Ethanol (EtOH) or Dimethyl Sulfoxide (DMSO). Recommendation: Use EtOH for easier workup; use DMSO if solubility is an issue.

  • Quench: 5% Aqueous Sodium Thiosulfate (

    
    ).
    
Step-by-Step Methodology
  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzamide (1.36 g) and 3-methylbenzaldehyde (1.32 g) in Ethanol (20 mL).

  • Catalyst Addition: Add molecular iodine (254 mg, 1.0 mmol, 10 mol%) to the stirring solution. The solution will turn dark brown.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (~80°C) for 4–6 hours.

    • In-Process Control (IPC): Monitor by TLC (Eluent: Ethyl Acetate/Hexane 1:1). The intermediate Schiff base appears first, followed by the conversion to the fluorescent quinazolinone spot.

  • Cooling: Once starting materials are consumed, cool the reaction mixture to room temperature.

  • Precipitation & Quench: Pour the reaction mixture into crushed ice (approx. 100 g) containing 10 mL of 5%

    
    .
    
    • Why? Thiosulfate neutralizes residual iodine, preventing product iodination and removing the brown color.

  • Isolation: Stir the aqueous suspension for 15 minutes. A white to off-white precipitate will form. Filter the solid using a Buchner funnel.

  • Purification: Wash the filter cake with cold water (2 x 20 mL) followed by cold ethanol (1 x 5 mL). Recrystallize from hot Ethanol or DMF/Water if high purity (>99%) is required.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Mix: 2-Aminobenzamide + 3-Methylbenzaldehyde + I2 in EtOH Start->Mix Reflux Reflux: 80°C for 4-6 Hours Mix->Reflux Check IPC: TLC Check (Complete Conversion?) Reflux->Check Check->Reflux No (Continue Heating) Quench Quench: Pour into Ice/Na2S2O3 Check->Quench Yes Filter Filter & Wash (Remove Iodine traces) Quench->Filter Dry Dry & Recrystallize Filter->Dry

Figure 2: Operational workflow for the synthesis and isolation.

Characterization & Validation

Validation must confirm the formation of the quinazolinone core and the presence of the 3-methylphenyl substituent.

Expected Spectral Data
TechniqueParameterExpected Value / Assignment
Melting Point Range228–232 °C (Consistent with 2-arylquinazolinones)

H NMR

12.5 ppm
s, 1H, NH (Broad singlet, confirms lactam form). Disappears with

shake.
(DMSO-

)

8.15 ppm
d, 1H, H-5 (Proton adjacent to carbonyl, deshielded).

2.40 ppm
s, 3H,

(Characteristic methyl singlet).

7.4–8.0 ppm
m, 7H, Ar-H (Overlapping aromatic multiplets).

C NMR

162.5 ppm
C=O (Carbonyl carbon, C-4).
(DMSO-

)

152.4 ppm
C=N (Imine carbon, C-2).

21.3 ppm

(Methyl carbon).
FT-IR

1665 cm

(Strong C=O stretch, Amide I).

3150–3300 cm

(Broad NH stretch).
HRMS (ESI)

Calc: 237.0950; Found: 237.09xx
Interpretation Logic (Self-Validation)
  • Absence of Aldehyde Peak: In

    
    H NMR, the disappearance of the aldehyde proton (~10 ppm) confirms condensation.
    
  • Amide Presence: The signal at ~12.5 ppm confirms the oxidized "one" tautomer. If the "ol" form were trapped, this proton would be absent, and an O-H signal (often very broad or invisible) might exist, but usually, the "ol" is not observed in standard DMSO NMR.

  • Methyl Integrity: The singlet at 2.4 ppm integrates to 3 protons, confirming the 3-methyl group survived the oxidative conditions.

Troubleshooting & Optimization

Issue 1: Low Yield or Incomplete Cyclization

  • Cause: Insufficient oxidation of the dihydro-intermediate.

  • Solution: Increase Iodine loading to 20-30 mol% or bubble air/oxygen through the solution. The reaction relies on aerobic oxidation to regenerate the catalyst or drive the equilibrium.

Issue 2: Product Coloration (Yellow/Brown)

  • Cause: Trapped Iodine in the crystal lattice.

  • Solution: Wash the crude solid thoroughly with 10% sodium thiosulfate solution. Recrystallize from DMF/Water to remove inorganic salts.

Issue 3: Solubility Issues in NMR

  • Context: Quinazolinones are highly crystalline and poorly soluble in

    
    .
    
  • Solution: Always use DMSO-

    
     or TFA-
    
    
    
    for characterization.

References

  • Bharate, S. B., et al. (2015).[1] "Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones via Amination of sp3 C–H Bond." The Journal of Organic Chemistry, 80(13), 6915-6921. [2]

  • Mohammed, S., & Vishwakarma, R. A. (2015).[1] "Metal-free, iodine-catalyzed oxidative synthesis of 2-aryl quinazolin-4(3H)-ones." Organic Chemistry Portal.

  • BenchChem. (2025).[3] "Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers." BenchChem Technical Library.

  • RSC Advances. (2014). "Efficient synthesis of 2-substituted quinazolin-4(3H)-ones." Royal Society of Chemistry.

Sources

Exploratory

The Pharmacological Versatility of 2-Aryl-Quinazolin-4-one Derivatives

A Medicinal Chemistry Perspective Executive Summary The 2-aryl-quinazolin-4-one scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biologica...

Author: BenchChem Technical Support Team. Date: February 2026

A Medicinal Chemistry Perspective

Executive Summary

The 2-aryl-quinazolin-4-one scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike their 3-aryl counterparts (historically known for sedative-hypnotic effects like methaqualone), 2-aryl-quinazolin-4-ones have emerged as potent inhibitors of kinase signaling pathways (oncology) and bacterial DNA replication (infectious disease).

This technical guide dissects the structure-activity relationships (SAR), mechanistic pathways, and validation protocols necessary for developing these derivatives into therapeutic candidates.

Structural Basis & Synthetic Accessibility

The quinazolin-4-one core is a benzopyrimidine derivative. Its biological efficacy stems from its ability to mimic the purine ring of ATP, allowing it to function as a competitive inhibitor at the ATP-binding sites of various enzymes, particularly tyrosine kinases and DNA gyrases.

1.1 Structure-Activity Relationship (SAR)

The biological profile is strictly governed by substitution patterns. The 2-aryl moiety typically occupies a hydrophobic pocket within the target protein, while the C6 and C7 positions on the fused benzene ring are critical for electronic tuning and solubility.

SAR_Map Core 2-Aryl-Quinazolin-4-one (Scaffold) C2_Pos Position C2 (Aryl Group) Determines Lipophilicity & Hydrophobic Pocket Binding Core->C2_Pos Critical for Affinity N3_Pos Position N3 H-Bonding Interactions (NH vs N-Substituted) Core->N3_Pos Modulates Selectivity C6_C7 Positions C6/C7 Electronic Tuning & Solubilizing Groups (e.g., Morpholine) Core->C6_C7 Pharmacokinetics

Figure 1: Pharmacophore mapping of the 2-aryl-quinazolin-4-one scaffold highlighting critical substitution zones.

1.2 Synthetic Protocol: Iodine-Promoted Oxidative Cyclization

While the classical Niementowski synthesis is widely known, modern medicinal chemistry favors oxidative cyclization for its atom economy and "green" profile.

Protocol: Metal-Free Oxidative Cyclization Rationale: This method avoids toxic transition metals and utilizes molecular iodine as a mild oxidant to form the C=N bond.

  • Reagents: 2-Aminobenzamide (1.0 equiv), Aryl aldehyde (1.0 equiv), Iodine (I₂, 1.1 equiv), Potassium carbonate (K₂CO₃, 2.0 equiv).

  • Solvent: Ethanol or PEG-400 (Green alternative).

  • Procedure:

    • Dissolve 2-aminobenzamide and the aryl aldehyde in ethanol (5 mL/mmol).

    • Add I₂ and K₂CO₃.

    • Reflux the mixture at 80°C for 3–5 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Mechanism Check: The iodine facilitates the oxidation of the intermediate dihydroquinazolinone to the aromatic quinazolinone.

  • Work-up:

    • Cool to room temperature.[1] Pour into crushed ice containing sodium thiosulfate (to quench excess iodine).

    • Filter the precipitate. Recrystallize from ethanol/DMF.

Oncology: EGFR & VEGFR Inhibition[2][3]

The most significant application of 2-aryl-quinazolin-4-ones is in the treatment of non-small cell lung cancer (NSCLC) and other solid tumors via inhibition of the Epidermal Growth Factor Receptor (EGFR).

2.1 Mechanism of Action

These derivatives function as Type I ATP-competitive inhibitors . They bind to the hinge region of the kinase domain. The N1 and N3 nitrogens often participate in critical hydrogen bonding with amino acid residues (e.g., Met793 in EGFR) within the ATP binding pocket.

  • Dual Inhibition: Recent derivatives substituted with S-alkyl groups or sulfonamides have shown dual inhibition of EGFR and VEGFR-2 (Vascular Endothelial Growth Factor Receptor), simultaneously blocking tumor proliferation and angiogenesis (blood vessel formation).

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Binds Phos Autophosphorylation Receptor->Phos Normal State ATP ATP ATP->Receptor Activates Inhibitor 2-Aryl-Quinazolinone (Drug) Inhibitor->Receptor Competes with ATP (Blocks Hinge Region) Inhibitor->Phos PREVENTS Signal Downstream Signaling (RAS/RAF/MEK/ERK) Phos->Signal Apoptosis Apoptosis (Cell Death) Phos->Apoptosis Inhibition leads to Prolif Tumor Cell Proliferation Signal->Prolif

Figure 2: Mechanism of EGFR inhibition. The quinazolinone derivative competes with ATP, preventing autophosphorylation and halting the proliferative cascade.

2.2 Comparative Potency Data

The following table summarizes IC₅₀ values from recent literature for 2-aryl derivatives compared to standard drugs.

Compound ClassTargetIC₅₀ (µM)Reference Drug Comparison
2-Phenyl-quinazolin-4-one EGFR (WT)0.096Comparable to Gefitinib
2-(3-Methoxyphenyl) derivative EGFR (T790M)0.051Superior to Erlotinib in resistant strains
S-Alkylated 2-aryl derivative VEGFR-24.42Comparable to Sorafenib
Sulfonamide hybrid CA IX / EGFR0.038Dual inhibition (Hypoxia + Proliferation)
Antimicrobial Activity: DNA Gyrase Targeting[4][5][6][7]

Beyond cancer, 2-aryl-quinazolin-4-ones exhibit bactericidal activity, particularly against Gram-positive strains like S. aureus (including MRSA).

3.1 Mechanism: GyrB Inhibition

Unlike fluoroquinolones (e.g., Ciprofloxacin) which target the GyrA subunit (DNA cleavage), many 2-aryl-quinazolin-4-ones target the GyrB subunit (ATPase domain).

  • Causality: By inhibiting the ATPase activity, the energy required for DNA supercoiling is denied, leading to replication arrest.

  • Resistance Profile: Because they target GyrB rather than GyrA, these derivatives often retain activity against quinolone-resistant bacterial strains.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following assays are recommended.

4.1 In Vitro EGFR Kinase Assay (Radiometric)

Use this protocol to determine IC₅₀ values.

  • Preparation: Prepare a reaction buffer containing 8 mM MOPS (pH 7.0), 0.2 mM EDTA, and 10 mM MgAcetate.

  • Substrate: Use Poly(Glu, Tyr) 4:1 as the substrate.

  • Initiation:

    • Mix recombinant EGFR human kinase, the test compound (dissolved in DMSO), and the substrate in the buffer.

    • Initiate the reaction by adding MgATP mix (containing [γ-³³P]-ATP).

  • Incubation: Incubate for 40 minutes at room temperature.

  • Termination: Stop reaction by adding 3% phosphoric acid.

  • Quantification: Spot 10 µL onto a P30 filtermat, wash 3x with phosphoric acid, dry, and count scintillation.

  • Calculation: Plot dose-response curves to derive IC₅₀.

4.2 MTT Cytotoxicity Assay

Standard protocol for cell viability.

  • Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates (5,000 cells/well). Incubate 24h.

  • Treatment: Add 2-aryl-quinazolin-4-one derivatives at varying concentrations (0.1 – 100 µM). Incubate for 48h.

  • Labeling: Add MTT reagent (5 mg/mL). Incubate 4h at 37°C.

    • Mechanism:[1][2] Viable mitochondria reduce MTT (yellow) to Formazan (purple).

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

References
  • RSC Advances (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. [Link]

  • MDPI Pharmaceuticals (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. [Link]

  • PLOS ONE (2020). Antibacterial activity of novel dual bacterial DNA type II topoisomerase inhibitors. [Link][3]

  • Frontiers in Chemical Research (2019).Iodine-promoted oxidative cyclization for green synthesis of 2-arylquinazolin-4(3H)-ones.
  • International Journal of Biological Macromolecules (2024). Discovery of new sulfonamide-tethered 2-aryl-4-anilinoquinazolines as the first-in-class dual carbonic anhydrase and EGFR inhibitors. [Link]

Sources

Foundational

In-Depth Technical Guide: SAR and Therapeutic Potential of 2-(3-Methylphenyl)quinazolin-4-ol Analogs

Topic: Exploring the structure-activity relationship (SAR) of 2-(3-Methylphenyl)quinazolin-4-ol analogs Audience: Researchers, scientists, and drug development professionals. Executive Summary The 2-arylquinazolin-4(3H)-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Exploring the structure-activity relationship (SAR) of 2-(3-Methylphenyl)quinazolin-4-ol analogs Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 2-arylquinazolin-4(3H)-one scaffold (often tautomerically referred to as quinazolin-4-ol) represents a privileged structure in medicinal chemistry, exhibiting isosteric similarity to flavonoids and quinolones. This guide focuses specifically on the 2-(3-methylphenyl) analogs—a subclass where the meta-tolyl moiety serves as a critical lipophilic anchor.

These analogs have garnered significant attention in oncology (EGFR tyrosine kinase inhibition, tubulin polymerization inhibition) and neurology (GABA modulation). This technical document details the synthetic pathways, structural activity relationships (SAR), and mechanistic underpinnings required to optimize this scaffold for therapeutic efficacy.

Chemical Foundation & Tautomerism

Before exploring SAR, it is critical to address the tautomeric nature of the core scaffold.

The Tautomeric Equilibrium

The compound exists in a dynamic equilibrium between the lactam (4-one) and lactim (4-ol) forms.

  • Solid State & Solution: The 4(3H)-one (lactam) tautomer predominates due to the thermodynamic stability of the amide resonance.

  • Binding Interactions: While the "one" form is the bulk species, the "ol" form (or its deprotonated enolate) is often the relevant species for metal coordination or specific active-site hydrogen bonding (e.g., acting as a H-bond donor/acceptor triad).

Editorial Note: Throughout this guide, we refer to the scaffold as quinazolin-4-ol to align with IUPAC nomenclature for the aromatic tautomer, but SAR discussions will account for the N3-H functionality of the dominant quinazolin-4-one form.

Synthesis Strategy: The Oxidative Cyclization Protocol

While the Niementowski synthesis is classic, modern medicinal chemistry favors the oxidative cyclization of anthranilamide with aldehydes or the condensation with acid chlorides for higher library throughput.

Protocol: Sodium Metabisulfite-Mediated Cyclization

This method is preferred for its mild conditions and high yield, avoiding the harsh thermal requirements of the Niementowski route.

Reagents:

  • Anthranilamide (1.0 eq)

  • 3-Methylbenzaldehyde (1.1 eq)

  • Sodium Metabisulfite (NaHSO₃) (1.5 eq)

  • Solvent: Ethanol/Water (1:1) or DMF

Step-by-Step Methodology:

  • Condensation: Dissolve anthranilamide and 3-methylbenzaldehyde in ethanol.

  • Activation: Add NaHSO₃ and heat the mixture to reflux (80°C) for 4–6 hours. The bisulfite acts as an oxidative cyclizing agent, facilitating the formation of the dihydro intermediate and subsequent oxidation to the quinazolinone.

  • Work-up: Cool the reaction mixture to room temperature. The product usually precipitates as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from ethanol/DMF.

SynthesisPath cluster_0 Reagents cluster_1 Intermediate A Anthranilamide C Schiff Base Intermediate A->C Condensation (EtOH, Reflux) B 3-Methylbenzaldehyde B->C D Dihydroquinazolinone C->D Cyclization E 2-(3-Methylphenyl) quinazolin-4(3H)-one D->E Oxidation (NaHSO3)

Figure 1: Oxidative cyclization pathway for the synthesis of the core scaffold.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-(3-methylphenyl)quinazolin-4-ol analogs is governed by three distinct pharmacophoric regions.

Region A: The Quinazoline Core (Positions 6, 7, 8)

Substitutions on the fused benzene ring modulate the electronic density of the pyrimidine ring and affect solubility.

  • Position 6 (The "Warhead" Position):

    • Halogens (Cl, Br, I): Introduction of electron-withdrawing groups (EWG) at C6 often enhances potency against kinase targets (e.g., EGFR) by increasing the acidity of the N3-H, strengthening hydrogen bonds with the hinge region.

    • Nitro (-NO₂): Frequently increases antimicrobial activity but may introduce toxicity liabilities.

  • Position 7:

    • Electron Donors (-OMe): Methoxy substitution at C7 often improves water solubility and can enhance cytotoxicity against MCF-7 cell lines.

    • Bulky Groups: Large substituents here are generally tolerated but can reduce metabolic stability.

Region B: The 2-Aryl Moiety (The 3-Methylphenyl Anchor)

This is the defining feature of this specific analog series.

  • Role of the 3-Methyl Group:

    • Lipophilicity: The methyl group increases logP, facilitating membrane permeability.

    • Conformational Lock: The meta-substitution restricts free rotation less than an ortho-substituent (which causes a steric twist) but more than a para-substituent. This allows the phenyl ring to adopt a planar conformation relative to the quinazoline core, essential for intercalation into DNA or flat active sites.

    • Hydrophobic Pocket Filling: In EGFR, the 3-methyl group targets the hydrophobic pocket adjacent to the gatekeeper residue (Thr790).

  • Modifications:

    • Removal (2-Phenyl): Often results in a 2–5 fold loss in potency, indicating the methyl group provides critical Van der Waals contact energy.

    • Shift to 4-Methyl (Para): Generally retains activity but loses selectivity in some kinase assays.

Region C: The 3-Position (Nitrogen Hinge)
  • Unsubstituted (N-H): Essential for activity in most cases. Acts as a Hydrogen Bond Donor (HBD).

  • N-Alkylation (N-Me, N-Et): Abolishes H-bond donor capability. In kinase inhibitors, this usually destroys activity. However, in anticonvulsant analogs (like Methaqualone), N-alkylation (specifically N-Me) is required for activity.

    • Critical Distinction: For Anticancer/Antimicrobial (Kinase/DNA targeting), keep N-H . For CNS/Anticonvulsant (GABA targeting), explore N-Me .

SAR_Map cluster_RegionA Region A: Quinazoline Ring (C6/C7) cluster_RegionB Region B: 2-Aryl Ring cluster_RegionC Region C: N3 Position Core 2-(3-Methylphenyl) quinazolin-4-ol Core A1 C6-Halogen (Cl, Br) Increases Kinase Potency Core->A1 A2 C7-Methoxy Improves Solubility Core->A2 B1 3-Methyl Group (Meta) Critical Lipophilic Anchor Core->B1 B2 Planarity Essential for Intercalation Core->B2 C1 N-H (Free) Required for Kinase/DNA binding Core->C1 C2 N-Methyl Switches to CNS Activity Core->C2

Figure 2: SAR Map highlighting the three critical regions for optimization.

Quantitative Data Summary

The following table summarizes representative IC50 values derived from literature for 2-arylquinazolinone analogs, illustrating the impact of the 3-methyl group and C6-substitution.

Table 1: Comparative Biological Activity (Anticancer - EGFR Kinase Inhibition)

Analog IDR1 (C6-Pos)R2 (Phenyl-Pos)N3-SubstIC50 (EGFR) [nM]Mechanism Note
QZ-01 HH (Phenyl)H1200Baseline activity.
QZ-02 H3-Methyl H450 3-Me improves hydrophobic fit.
QZ-03 Cl 3-Methyl H85 Cl increases acidity of N3-H; strong H-bond.
QZ-04 Br3-MethylH92Similar potency to Chloro analog.
QZ-05 H3-MethylCH₃ >10,000Loss of H-bond donor abolishes kinase activity.
QZ-06 H4-MethylH600Para-methyl is less optimal than Meta.

Note: Data represents aggregated trends from 2-arylquinazolinone EGFR studies (See References [1], [3]).

Experimental Protocol: Biological Evaluation

To validate the SAR discussed, the following self-validating protocol for cytotoxicity is recommended.

MTT Cytotoxicity Assay Protocol

Objective: Determine the antiproliferative activity of synthesized analogs against MCF-7 (Breast Cancer) and A549 (Lung Cancer) cell lines.

  • Seeding: Plate cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Dissolve analogs in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in culture medium. Add to wells (Final DMSO < 0.1%).

    • Control: Vehicle (DMSO) only.

    • Positive Control: Gefitinib or Erlotinib.

  • Incubation: Incubate for 48 hours.

  • Dye Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove medium carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability =

    
    . Plot dose-response curves to determine IC50.[1]
    

References

  • Synthesis and SAR studies of novel 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide vasopressin V1b receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2011). URL:[Link]

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Source: European Journal of Medicinal Chemistry / NIH (2016). URL:[Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2021). URL:[Link]

  • Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. Source: Molecules (2003). URL:[Link]

  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage. Source: Molecules (2020).[2] URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: One-Pot Synthesis of 2-Aryl-Quinazolin-4(3H)-ones from Anthranilic Acid

Executive Summary & Strategic Rationale The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of marketed drugs such as Methaqualone (sedative), Raltitrexed (anticancer),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of marketed drugs such as Methaqualone (sedative), Raltitrexed (anticancer), and Idelalisib (PI3K


 inhibitor). Traditional synthetic routes often involve multi-step procedures (e.g., Niementowski synthesis) requiring harsh conditions, isolation of intermediates (like benzoxazinones), and low atom economy.

This Application Note details a One-Pot, Three-Component Reaction (3-CR) utilizing anthranilic acid, an aromatic aldehyde, and an ammonia source (ammonium acetate). This "telescoped" approach offers three critical advantages for drug development workflows:

  • Atom Economy: All reactants are combined in a single vessel, minimizing waste and solvent usage.

  • Library Diversity: The R-group at the 2-position is determined solely by the aldehyde input, allowing for rapid Structure-Activity Relationship (SAR) cycling.

  • Oxidative Aromatization: We utilize Iodine (

    
    ) as a mild, inexpensive Lewis acid and oxidant to drive the reaction from the dihydro-intermediate to the fully aromatic quinazolinone in situ.
    

Mechanistic Insight & Pathway Visualization

Understanding the reaction mechanism is vital for troubleshooting low yields. The reaction proceeds through a cascade of condensation, cyclization, and oxidation.

Mechanism Description:

  • Condensation: Anthranilic acid reacts with the aldehyde to form a Schiff base (imine) intermediate.

  • Nucleophilic Attack: Ammonium acetate dissociates to release ammonia, which attacks the imine or the activated carbonyl.

  • Cyclization: Intramolecular ring closure yields the 2,3-dihydroquinazolin-4(1H)-one intermediate.

  • Oxidation: This intermediate is often stable. The addition of Iodine (

    
    ) facilitates the abstraction of hydrogens (oxidative dehydrogenation), driving the equilibrium toward the thermodynamically stable, fully aromatic 2-aryl-quinazolin-4(3H)-one.
    
Figure 1: Reaction Mechanism & Logic Flow

ReactionMechanism Substrates Anthranilic Acid + Aryl Aldehyde SchiffBase Schiff Base (Imine Intermediate) Substrates->SchiffBase Condensation (-H2O) Dihydro 2,3-Dihydroquinazolinone (Cyclized Intermediate) SchiffBase->Dihydro Cyclization Ammonia NH4OAc (Ammonia Source) Ammonia->SchiffBase Nucleophilic Attack Product 2-Aryl-Quinazolin-4(3H)-one (Aromatized Product) Dihydro->Product Oxidative Dehydrogenation Oxidant Iodine (I2) Catalyst/Oxidant Oxidant->Dihydro Promotes

Caption: Step-wise mechanistic pathway of the Iodine-catalyzed three-component synthesis.

Experimental Protocols

Protocol A: Iodine-Catalyzed Oxidative Synthesis (Standard Method)

Best for: High purity, broad substrate scope, and robust reproducibility.

Reagents & Equipment[1][2][3][4]
  • Anthranilic acid (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)

  • Ammonium Acetate (1.5 mmol)

  • Iodine (

    
    ) (0.1 - 1.0 mmol, typically 10-20 mol% is sufficient for catalysis, but stoichiometric amounts speed up oxidation).
    
  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, TLC silica plates.

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask, dissolve Anthranilic acid (137 mg, 1.0 mmol) and the chosen Aromatic Aldehyde (1.0 mmol) in 10 mL of absolute Ethanol.

  • Activation: Stir at room temperature for 10 minutes to initiate Schiff base formation (solution often turns yellow).

  • Addition: Add Ammonium Acetate (115 mg, 1.5 mmol) and molecular Iodine (25 mg, ~10 mol%).

  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
  • Monitoring: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 3:7).

    • Checkpoint: The aldehyde spot should disappear. A new fluorescent spot (the quinazolinone) will appear at lower

      
       than the aldehyde but higher than the acid.
      
    • Typical Time: 2 to 4 hours.

  • Work-up (Critical):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice containing a small amount of Sodium Thiosulfate (

      
      ) solution (5% aq). Why? This quenches unreacted iodine, preventing product staining.
      
  • Isolation: The product usually precipitates as a solid. Filter the precipitate, wash with cold water, and dry.

  • Purification: Recrystallize from hot Ethanol if necessary.

Protocol B: Solvent-Free Green Synthesis (Yb(OTf)3 Catalyzed)

Best for: Green chemistry compliance, high-throughput libraries, and avoiding volatile organic compounds (VOCs).

Reagents
  • Anthranilic acid (1.0 mmol)

  • Orthoester (e.g., Triethyl orthoformate or Triethyl orthobenzoate) (1.2 mmol) Note: Orthoesters replace aldehydes in this specific variation for higher yields in solvent-free conditions.

  • Ammonium Acetate (1.5 mmol)

  • Catalyst: Ytterbium Triflate [

    
    ] (5 mol%).
    
Step-by-Step Methodology
  • Mixing: In a sealed pressure tube or flask, mix Anthranilic acid, Ammonium Acetate, and the Orthoester.

  • Catalyst Addition: Add

    
     (31 mg, 5 mol%). No solvent is added.
    
  • Heating: Heat the mixture to

    
    . The mixture will melt and become a homogeneous liquid.
    
  • Completion: Reaction is typically complete in 15–45 minutes (very fast).

  • Work-up: Cool to room temperature. Add 5 mL of water and stir. The solid product precipitates.

  • Catalyst Recovery: The aqueous layer contains the catalyst. It can be evaporated and reused (optional).

  • Purification: Filter and wash with water/ethanol (9:1).

Data Summary & Optimization Guide

The following table summarizes expected outcomes based on substituent electronics on the aldehyde (Protocol A).

Aldehyde Substituent (R)Electronic EffectReaction Time (h)Yield (%)Notes
Phenyl (H) Neutral2.588-92Baseline standard.
4-NO2-Phenyl Strong Electron Withdrawing1.5 - 2.090-95Faster reaction; electrophilic aldehyde facilitates Schiff base.
4-OMe-Phenyl Electron Donating3.5 - 4.575-82Slower; requires longer reflux or slightly more catalyst.
4-Cl-Phenyl Weak Electron Withdrawing2.585-90Excellent purity often observed.
Aliphatic (e.g., Heptyl) Neutral/Donating5.0+60-70Aliphatic aldehydes are prone to side reactions (aldol).
Troubleshooting "Self-Validating" Checks
  • Problem: Low Yield / Sticky Solid.

    • Cause: Incomplete oxidation of the dihydro-intermediate.

    • Solution: Extend reflux time or add an additional 5 mol% of Iodine. Check TLC for the "dihydro" spot (often streaks just below the product).

  • Problem: Product is dark/brown.

    • Cause: Residual Iodine.[1]

    • Solution: Ensure the Sodium Thiosulfate wash step is performed thoroughly until the brown color fades to pale yellow/white.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (Anthranilic Acid + Aldehyde) Mix Dissolve in EtOH Stir 10 min (Schiff Base) Start->Mix AddCat Add NH4OAc + I2 (Cat.) Mix->AddCat Reflux Reflux at 78°C (2-4 Hours) AddCat->Reflux TLC TLC Check (Aldehyde consumed?) Reflux->TLC TLC->Reflux No (Continue Heating) Quench Pour into Ice + Na2S2O3 (Quench Iodine) TLC->Quench Yes Filter Filtration & Washing Quench->Filter

Caption: Operational workflow for the Iodine-catalyzed synthesis protocol.

References

  • Iodine-Catalyzed Synthesis: Wang, L., et al. "Iodine-catalyzed efficient one-pot synthesis of 2-arylquinazolin-4(3H)-ones." Tetrahedron Letters, 2010.

  • Green/Solvent-Free Method: Ramalingam, A., et al. "Yb(OTf)3-Catalyzed One-Pot Synthesis of Quinazolin-4(3H)-ones from Anthranilic Acid, Amines and Ortho Esters in Solvent-Free Conditions."[5] Journal of Heterocyclic Chemistry, 2016.[5]

  • Mechanism & Review: He, L., et al. "Recent advances in the synthesis of quinazolinones." RSC Advances, 2014.

  • Alternative Oxidative Methods: Han, Q., et al. "One-Pot Synthesis of 2-Arylquinolines via in situ Acid Catalysis." Synthesis, 2022.[6][7]

Sources

Application

Experimental design for in vivo testing of 2-(3-Methylphenyl)quinazolin-4-ol

An In-Depth Guide to the Preclinical In Vivo Evaluation of 2-(3-Methylphenyl)quinazolin-4-ol Introduction: The Therapeutic Promise of the Quinazolinone Scaffold The quinazolinone ring system is recognized as a "privilege...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Preclinical In Vivo Evaluation of 2-(3-Methylphenyl)quinazolin-4-ol

Introduction: The Therapeutic Promise of the Quinazolinone Scaffold

The quinazolinone ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Derivatives of this versatile heterocycle have been investigated for their anticancer, anti-inflammatory, anticonvulsant, and antibacterial properties.[2][3][4][5] Notably, in oncology, several quinazolinone-based drugs have been successfully developed and approved for cancer therapy, primarily functioning as kinase inhibitors.[6] These agents often target critical cell signaling pathways that are dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathways, which control cell proliferation, survival, and metastasis.[7][8][9]

This document provides a comprehensive experimental framework for the in vivo evaluation of a novel derivative, 2-(3-Methylphenyl)quinazolin-4-ol. As a senior application scientist, this guide is designed to move beyond a simple recitation of methods. It explains the causal logic behind each experimental choice, ensuring a robust, self-validating, and translatable preclinical data package for researchers, scientists, and drug development professionals. The proposed workflow is structured to first establish the compound's safety and pharmacokinetic profile, followed by a rigorous assessment of its antitumor efficacy and mechanism of action in a clinically relevant cancer model.

Phase 1: Foundational In Vivo Characterization

Before assessing efficacy, it is imperative to understand how the test compound behaves within a living system and to establish a safe dose range. These preliminary studies—pharmacokinetics and toxicology—form the bedrock upon which all subsequent efficacy experiments are built.

Pharmacokinetic (PK) Profiling

A pharmacokinetic study is essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of 2-(3-Methylphenyl)quinazolin-4-ol.[10][11] This data is critical for selecting an appropriate dose and schedule for the efficacy studies, ensuring that the compound achieves and maintains sufficient concentration at the target site.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after administration.
Tmax Time to reach CmaxMeasures the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents the total drug exposure over time.
Half-lifeThe time required for the plasma concentration to decrease by half; dictates dosing frequency.
F (%) Bioavailability (for oral dosing)The fraction of the administered dose that reaches systemic circulation.

Protocol 1: Murine Pharmacokinetic Study

  • Animal Model: Male BALB/c mice, 6-8 weeks old (n=3-4 per time point per route). The use of common inbred strains ensures consistency.[12]

  • Compound Formulation: Prepare a clear solution or a homogenous suspension of 2-(3-Methylphenyl)quinazolin-4-ol in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water). The formulation must be non-toxic and stable.

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein to determine clearance and volume of distribution.[12]

    • Oral (PO) Gavage Group: Administer a single oral dose (e.g., 20 mg/kg) to assess oral absorption and bioavailability.

  • Blood Sampling: Collect sparse blood samples (approx. 30-50 µL) from each mouse at predefined time points. A serial microsampling technique can be employed to obtain a complete PK profile from a single mouse, reducing animal usage.[13][14]

    • IV Time Points: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours.

    • PO Time Points: 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Sample Processing: Immediately process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 2-(3-Methylphenyl)quinazolin-4-ol in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Calculate the pharmacokinetic parameters listed in Table 1 using specialized software (e.g., Phoenix WinNonlin).

Acute Toxicology and Dose Range Finding

The primary goal of an acute toxicity study is to determine the Maximum Tolerated Dose (MTD), which is the highest dose of the drug that does not cause unacceptable side effects.[15] This is crucial for selecting safe and effective doses for the longer-term efficacy studies.

Protocol 2: Acute Toxicity Study in Mice

  • Animal Model: Female and male BALB/c mice, 6-8 weeks old (n=3-5 per group). Using both sexes is important as toxicity can be sex-dependent.

  • Dosing: Administer single doses of 2-(3-Methylphenyl)quinazolin-4-ol at escalating levels (e.g., 50, 150, 500 mg/kg) via the intended route for the efficacy study (e.g., oral gavage). Include a vehicle control group.

  • Clinical Observation: Monitor animals daily for 14 days for any clinical signs of toxicity, including changes in weight, behavior, posture, and grooming.[16][17]

  • Endpoint Analysis:

    • Body Weight: Record body weight just before dosing and daily thereafter. A weight loss exceeding 20% is a common humane endpoint.

    • Clinical Chemistry & Hematology: At day 14, collect blood for analysis of key organ function markers (e.g., ALT, AST for liver; BUN, creatinine for kidney) and complete blood counts.[16]

    • Gross Necropsy: Perform a visual examination of all major organs for any abnormalities.

  • MTD Determination: The MTD is defined as the highest dose that results in no mortality and no more than a 10-15% mean body weight loss, with all clinical signs being reversible.

Phase 2: In Vivo Antitumor Efficacy Evaluation

With PK and safety data in hand, the efficacy of 2-(3-Methylphenyl)quinazolin-4-ol can be tested. Given the known targets of the quinazolinone class, a human tumor xenograft model using a cell line with a defined genetic background is a scientifically robust choice.[18][19]

Rationale for Model Selection: NCI-H1975 Xenograft

Many quinazolinone derivatives function as EGFR inhibitors.[9][20] Therefore, we propose using the NCI-H1975 human non-small cell lung cancer (NSCLC) cell line . This is a highly relevant model because it harbors the L858R and T790M mutations in the EGFR gene.[20] The T790M mutation confers resistance to first-generation EGFR inhibitors, making this a stringent model for evaluating novel compounds.[21] An effective compound in this model would have significant therapeutic potential.

G cluster_0 Overall Experimental Workflow PK Phase 1A: Pharmacokinetics (IV & PO Dosing) Efficacy Phase 2: Efficacy Study (NCI-H1975 Xenograft) PK->Efficacy informs dose & schedule Tox Phase 1B: Acute Toxicology (Dose Escalation, MTD) Tox->Efficacy informs MTD PD Phase 3: PD & Mechanistic Analysis (Tumor Biomarkers, Histopathology) Efficacy->PD provides tissues for analysis Report Final Report & Data Synthesis Efficacy->Report PD->Report

Caption: High-level workflow for the in vivo evaluation of the test compound.

Protocol 3: Antitumor Efficacy in an NCI-H1975 Xenograft Model
  • Animal Model: Female athymic nude mice (e.g., NU/J strain), 5-6 weeks old. Their immunodeficient status is essential to prevent rejection of the human tumor cells.[18][22]

  • Tumor Cell Implantation:

    • Culture NCI-H1975 cells under standard conditions.

    • Harvest cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel.

    • Subcutaneously inject 5 x 10⁶ cells into the right flank of each mouse.

  • Tumor Growth Monitoring & Randomization:

    • Monitor tumor growth using digital calipers, calculating volume with the formula: (Length x Width²)/2.

    • When mean tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) to ensure a similar average tumor volume across all groups.

  • Treatment Groups:

    • Group 1: Vehicle Control: Administer the same vehicle used for compound formulation.

    • Group 2: Test Compound (Low Dose): 2-(3-Methylphenyl)quinazolin-4-ol at Dose X (e.g., 25 mg/kg), PO, once daily (QD).

    • Group 3: Test Compound (High Dose): 2-(3-Methylphenyl)quinazolin-4-ol at Dose Y (e.g., 75 mg/kg, at or below MTD), PO, QD.

    • Group 4: Positive Control: A clinically relevant EGFR inhibitor like Osimertinib (e.g., 10 mg/kg), PO, QD.[20]

  • Study Conduct:

    • Administer treatments for 21-28 days.

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor for any signs of distress or toxicity.

  • Primary Endpoint Analysis:

    • The primary endpoint is Tumor Growth Inhibition (TGI) . Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

    • Compare tumor growth curves between groups using appropriate statistical analysis (e.g., two-way ANOVA).

Table 2: Example Data Layout for Xenograft Efficacy Study

DayVehicle (mm³)Compound Low Dose (mm³)Compound High Dose (mm³)Positive Control (mm³)
0125 ± 15124 ± 14126 ± 16125 ± 15
4210 ± 22195 ± 20180 ± 19165 ± 18
7350 ± 35290 ± 30240 ± 25190 ± 21
11580 ± 55410 ± 42310 ± 33215 ± 24
14820 ± 80530 ± 55360 ± 38230 ± 26
181150 ± 110680 ± 70410 ± 45245 ± 29
211450 ± 140810 ± 85450 ± 50260 ± 31

Data are represented as Mean ± SEM.

Phase 3: Pharmacodynamic and Mechanistic Insights

Confirming that the compound inhibits its intended target in the tumor is a critical step in validating the mechanism of action.

G cluster_1 Xenograft Protocol Workflow Implant 1. Implant NCI-H1975 Cells (Subcutaneous) Monitor 2. Monitor Tumor Growth (to ~125 mm³) Implant->Monitor Randomize 3. Randomize Mice into Treatment Groups Monitor->Randomize Treat 4. Daily Dosing (21-28 days) Randomize->Treat Measure 5. Measure Tumors & Body Weight (2-3x per week) Treat->Measure Endpoint 6. Endpoint Analysis (Tumor Collection) Measure->Endpoint

Caption: Step-by-step workflow for the in vivo xenograft efficacy study.

Pharmacodynamic (PD) Biomarker Analysis

This satellite study is designed to measure target engagement at the molecular level.

Protocol 4: Tumor Biomarker Assessment

  • Study Design: Use a separate cohort of NCI-H1975 tumor-bearing mice (n=3-4 per time point).

  • Dosing: Administer a single dose of 2-(3-Methylphenyl)quinazolin-4-ol at an efficacious level (e.g., 75 mg/kg).

  • Tumor Collection: Euthanize mice and collect tumors at key time points post-dose (e.g., 2, 8, and 24 hours) that correlate with the PK profile. Immediately snap-freeze tumors in liquid nitrogen.

  • Analysis: Prepare protein lysates from the tumor tissue. Use Western Blot or ELISA to measure the levels of:

    • p-EGFR (Phosphorylated EGFR): The direct target. A reduction indicates target engagement.[20]

    • p-Akt and p-ERK: Key downstream effectors. A reduction demonstrates inhibition of the signaling cascade.[20][23]

    • Total EGFR, Akt, and ERK: To ensure changes are in the phosphorylated form, not total protein.

    • Cleaved Caspase-3: A marker of apoptosis. An increase would indicate the induction of cell death.[8]

G cluster_pathway Hypothesized Signaling Pathway Inhibition EGF Growth Factor (EGF) EGFR EGFR Receptor EGF->EGFR activates PI3K PI3K EGFR->PI3K activates Compound 2-(3-Methylphenyl)quinazolin-4-ol Compound->EGFR INHIBITS Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival (Cancer Progression) mTOR->Proliferation promotes

Caption: Hypothesized mechanism targeting the EGFR-PI3K-Akt pathway.

Histopathological Analysis

Histopathology provides crucial morphological context for both efficacy and safety, allowing for visual confirmation of the compound's effects on the tumor and major organs.[24][25]

Protocol 5: Tissue Collection and Histopathology

  • Tissue Collection: At the end of the efficacy study (Protocol 3), collect the tumors and major organs (liver, spleen, kidneys, lungs, heart) from all animals.

  • Fixation and Processing: Fix tissues in 10% neutral buffered formalin for at least 24 hours. Process the fixed tissues and embed them in paraffin blocks.[26]

  • Sectioning and Staining:

    • Cut thin sections (4-5 µm) from the paraffin blocks.

    • Hematoxylin and Eosin (H&E) Staining: Perform H&E staining on sections from all collected tissues. This is the gold standard for assessing tissue morphology, necrosis, and any potential off-target toxicity (e.g., inflammation, cellular damage).[27][28]

    • Immunohistochemistry (IHC): On tumor sections, perform IHC for key markers:

      • Ki-67: A marker of cell proliferation. A decrease in Ki-67 staining in treated tumors indicates an anti-proliferative effect.

      • TUNEL Staining: To detect DNA fragmentation associated with apoptosis. An increase indicates induction of cell death.

  • Pathological Evaluation: A board-certified veterinary pathologist should perform a blinded evaluation of all slides to quantitatively assess changes in tumor architecture and screen for any pathological findings in the major organs.

Conclusion

This application guide outlines a rigorous, multi-faceted approach to the in vivo evaluation of 2-(3-Methylphenyl)quinazolin-4-ol. By systematically integrating pharmacokinetics, toxicology, robust efficacy testing in a clinically relevant xenograft model, and detailed pharmacodynamic analysis, this experimental plan generates a comprehensive data package. The causality-driven design, with its emphasis on understanding not just if the compound works, but how it works, provides the necessary scientific integrity to support further development. The successful execution of these protocols will yield critical insights into the therapeutic potential of this novel quinazolinone derivative as a targeted anticancer agent.

References

  • Synthesis and antiproliferative evaluation of some novel quinazolin‐4(3H)‐one derivatives. (2020). Journal of the Chinese Chemical Society.
  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. (n.d.).
  • PI3K/AKT/mTOR p
  • Targeting the EGFR signaling pathway in cancer therapy. (n.d.).
  • PI3K/AKT signaling pathway and cancer: an updated review. (2014). Taylor & Francis Online.
  • Epidermal Growth Factor Receptor Cell Proliferation Signaling P
  • Preclinical Animal Models for Drug Development & Cancer Drug Discovery. (n.d.). TheraIndx.
  • Murine Pharmacokinetic Studies. (n.d.).
  • Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig. (n.d.). WuXi AppTec.
  • PI3K-Akt signaling p
  • Pharmacokinetics Studies in Mice or R
  • PI3K/AKT Signaling in Cancer | P
  • EGFR signaling pathway in breast cancers. (n.d.).
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2024).
  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (2021).
  • Pathology Principles and Practices for Analysis of Animal Models. (2019).
  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (n.d.). Dove Press.
  • The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. (2006). AACR Journals.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). MDPI.
  • Animal Pharmacokinetic Studies for Safe Tre
  • Preclinical Models Provide Scientific Justification and Translational Relevance for Moving Novel Therapeutics into Clinical Trials for Pedi
  • Toxicology and Safety Assessment. (n.d.). LIVINGSCIENCES.
  • Pharmacokinetics (PK) and In Vivo Studies. (n.d.). Paraza Pharma Inc.
  • Improving the predictive power of models for cancer research. (n.d.). NC3Rs.
  • Pathology Principles and Practices for Analysis of Animal Models. (n.d.).
  • The role of early in vivo toxicity testing in drug discovery toxicology. (2025).
  • Synthesis and anticancer activity of some novel 3-(1, 3, 4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones. (n.d.).
  • Design and synthesis of quinazolin-4-one derivatives as potential anticancer agents and investigation of their interaction with RecQ helicases. (2024). PubMed.
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.).
  • Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. (2024). EMAN RESEARCH PUBLISHING.
  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part II. (2025). Taylor & Francis Online.
  • In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregul
  • Novel quinazolinone Derivatives: Design, synthesis and in vivo evaluation as potential agents targeting Alzheimer disease. (2023). PubMed.
  • In Vivo Toxicity Study. (n.d.).
  • In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. (2023). MDPI.
  • A Review of Current Standards and the Evolution of Histopathology Nomenclature for Laboratory Animals. (n.d.).
  • Histopathological Analysis of Selected Organs of Rats with Congenital Babesiosis Caused by Babesia microti. (2023). MDPI.
  • Animal Histop
  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. (2025).
  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.).
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-phenyl-3-substituted quinazolin-4(3H) ones. (2002). PubMed.
  • In Vitro and In Vivo Antioxidant Property of Novel 2-Phenyl Quinazoline-4(3h)-One Derivatives. (2016). Biosciences Biotechnology Research Asia.
  • Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2. (2021). Semantic Scholar.
  • Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)
  • Synthesis, Analgesic, Anti-inflammatory and Antibacterial Activities of Some Novel 2Phenyl3-substituted Quinazolin-4(3H) Ones. (2025).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Purity in 2-Aryl-Quinazolin-4-One Recrystallization

Welcome to the Technical Support Center for the purification of 2-aryl-quinazolin-4-ones. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 2-aryl-quinazolin-4-ones. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in achieving high purity of their target compounds through recrystallization. As a class of compounds with significant interest in pharmaceutical development, the crystalline purity of 2-aryl-quinazolin-4-ones is paramount for accurate biological evaluation and downstream applications.

This hub moves beyond generic recrystallization advice to provide targeted, cause-and-effect-driven troubleshooting for issues commonly observed with this specific heterocyclic scaffold. The following question-and-answer format addresses problems from persistent impurities to physical state anomalies during crystallization, grounding each solution in the chemical principles governing the synthesis and purification of these molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My recrystallized 2-aryl-quinazolin-4-one is still contaminated with starting materials, specifically anthranilic acid or its derivatives. How can I remove these?

A1: Root Cause & Remediation

This is a frequent issue, often arising from incomplete reaction or non-optimal stoichiometry during synthesis, particularly in methods like the Niementowski reaction.[1][2] Unreacted anthranilic acid is acidic, a property that can be exploited for its removal.

Troubleshooting Protocol: Acid-Base Extraction Prior to Recrystallization

  • Dissolution: Dissolve the crude 2-aryl-quinazolin-4-one product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1-2%) sodium hydroxide (NaOH) solution. The acidic anthranilic acid will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer.[1]

  • Separation: Carefully separate the aqueous layer. Repeat the wash if TLC analysis of the organic layer still shows the presence of the starting material.

  • Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual aqueous base and dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, now depleted of acidic impurities.

  • Proceed with Recrystallization: The resulting solid can now be recrystallized from an appropriate solvent system (see Q3) with a much higher likelihood of achieving purity.

Q2: After recrystallization, my product has a persistent yellow or brownish tint, but the literature reports it as a white solid. What is the cause and how can I fix it?

A2: Identifying and Removing Chromophoric Impurities

A persistent color often indicates the presence of highly conjugated or oxidized impurities that co-crystallize with your product.[3] In quinazolinone synthesis, these can arise from side reactions at high temperatures or oxidation.[2]

Troubleshooting Protocol: Decolorization and Recrystallization

  • Solvent Selection: Choose a recrystallization solvent in which your 2-aryl-quinazolin-4-one is highly soluble when hot and poorly soluble when cold. Ethanol or methanol are often good starting points.[4][5]

  • Dissolution: In a flask, dissolve the colored product in the minimum amount of the chosen hot solvent to form a saturated solution.[3]

  • Decolorizing Carbon Treatment:

    • Slightly cool the solution to prevent violent boiling when the carbon is added.

    • Add a small amount of activated charcoal (decolorizing carbon), typically 1-2% of the solute's weight, to the hot solution.[6]

    • The highly porous surface of the charcoal will adsorb the large, flat, colored impurity molecules.[3]

  • Hot Filtration:

    • Quickly filter the hot solution by gravity through a pre-heated funnel containing fluted filter paper. This step is crucial to remove the charcoal and any insoluble impurities. Do not use vacuum filtration , as the rapid cooling will cause premature crystallization in the funnel.[6]

  • Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the pure, white crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.[7]

Q3: My compound "oils out" during recrystallization, forming a liquid layer instead of crystals. What is happening and how can I induce crystallization?

A3: Understanding and Preventing Liquid-Liquid Phase Separation

"Oiling out" occurs when the solute separates from the solution as a liquid phase because the solution temperature is above the melting point of the solute (in its impure state).[8][9] This is a common problem when the crude product is highly impure, as impurities can significantly depress the melting point.[10] The oil that forms is a supersaturated solution of your compound and often traps impurities effectively, hindering purification.[11]

Troubleshooting Strategies to Prevent Oiling Out:

  • Strategy 1: Increase Solvent Volume: The most direct approach is to re-heat the mixture to dissolve the oil and then add more hot solvent. This lowers the saturation temperature of the solution, potentially to a point below the melting point of your compound.[8]

  • Strategy 2: Slow Down the Cooling Rate: Rapid cooling promotes high supersaturation, which can lead to oiling out.[11]

    • Experimental Protocol: After dissolving the compound in a minimal amount of hot solvent, allow the flask to cool to room temperature on a benchtop, insulated from the cold surface by a cork ring or paper towels. Once at room temperature, cooling can be continued in an ice bath. This slow cooling provides a larger window of time for orderly crystal lattice formation.[1][12]

  • Strategy 3: Change the Solvent System: The initial solvent may be too good a solvent for your compound, or its boiling point may be too high.

    • Single Solvent: Try a solvent with a lower boiling point.

    • Mixed Solvents: A mixed-solvent system can be highly effective. Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, while hot, add a "poor" solvent (in which it is poorly soluble but is miscible with the "good" solvent) dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. Common systems for quinazolinones include ethyl acetate/hexane or ethanol/water.[8][13]

  • Strategy 4: Seeding: If you have a small amount of pure crystalline material, adding a "seed crystal" to the supersaturated solution can provide a nucleation site and induce crystallization.[9]

Logical Flow for Troubleshooting "Oiling Out":

G start Compound 'Oils Out' During Cooling strategy1 Re-heat to dissolve oil. Add more hot solvent. start->strategy1 success Pure Crystals Form strategy1->success Success failure Oiling Out Persists strategy1->failure Failure strategy2 Re-dissolve and cool slowly. (e.g., insulated flask, gradual cooling) strategy2->success Success failure2 failure2 strategy2->failure2 Failure strategy3 Change solvent system. (e.g., lower boiling point solvent or mixed-solvent pair) strategy3->success Success failure3 failure3 strategy3->failure3 Failure strategy4 Induce nucleation with a 'seed crystal'. strategy4->success Success reassess Re-evaluate purity. Consider chromatography. strategy4->reassess Failure failure->strategy2 failure2->strategy3 failure3->strategy4 G cluster_0 Rapid Cooling cluster_1 Optimal Cooling cluster_2 Very Slow Cooling a1 High Supersaturation a2 Fast Crystal Growth a1->a2 a3 Impurity Trapping (Occlusion) [1] a2->a3 a4 Low Purity a3->a4 b1 Controlled Supersaturation b2 Orderly Crystal Growth b1->b2 b3 Impurity Exclusion b2->b3 b4 High Purity & Good Yield b3->b4 c1 Prolonged Time in Solution c2 Potential for Co-crystallization of Soluble Impurities c1->c2 c3 Reduced Yield (Equilibrium not fully shifted) [1] c1->c3

Caption: Relationship between cooling rate, crystal quality, and yield.

Data Summary: Common Solvents for Quinazolinone Recrystallization

Solvent SystemTypeCommon Use CaseReference
Ethanol / MethanolSingle Protic SolventGeneral purpose, good for moderately polar compounds.[4][5]
Ethyl Acetate / HexaneMixed Solvent (Polar/Non-polar)Effective for compounds that are too soluble in pure ethyl acetate.[13]
Petroleum Ether / Ethyl AcetateMixed Solvent (Non-polar/Polar)Useful for purifying less polar quinazolinone derivatives.[8]
Dimethyl Sulfoxide (DMSO)Single Aprotic SolventUsed for compounds with poor solubility in other organic solvents, though high boiling point can be a challenge.[9]

References

  • University of California, Los Angeles (UCLA) Chemistry Department. Recrystallization. [Link]

  • University of California, Davis (UCD) Chem LibreTexts. Recrystallization. [Link]

  • Ivković, B., et al. (2017). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H). PMC. [Link]

  • Roopan, S. M., et al. (2008). Solvent free synthesis of some quinazolin-4(3H)-ones. ResearchGate. [Link]

  • Popova, E. A., et al. (2022). Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. PMC. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • ResearchGate. Recrystallization. [Link]

  • Chegg. Why is it important to not cool a recrystallization too fast or too slow?. [Link]

  • Taylor & Francis Online. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. [Link]

  • Silva, J. F. M., et al. (2020). Synthesis of Quinazolin-4(1H)-ones via Amination and Annulation of Amidines and Benzamides. SynOpen. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-(3-Methylphenyl)quinazolin-4-ol

Welcome to the Technical Support Center for the scale-up synthesis of 2-(3-Methylphenyl)quinazolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the scale-up synthesis of 2-(3-Methylphenyl)quinazolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this important synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions to ensure a safe, efficient, and reproducible manufacturing process.

Introduction to the Synthesis of 2-(3-Methylphenyl)quinazolin-4-ol

2-(3-Methylphenyl)quinazolin-4-ol is a key heterocyclic scaffold with significant interest in medicinal chemistry due to the diverse biological activities exhibited by quinazolinone derivatives.[1][2] The most common and direct synthetic route for this class of compounds is the condensation reaction between 2-aminobenzamide and an appropriate aldehyde, in this case, 3-methylbenzaldehyde. This reaction is often carried out in a suitable solvent and may be facilitated by a catalyst.

While this synthesis is relatively straightforward on a laboratory scale, scaling up presents a unique set of challenges that can impact yield, purity, and safety. This guide will address these challenges in a practical, question-and-answer format.

Visualizing the Synthetic Pathway

The synthesis of 2-(3-Methylphenyl)quinazolin-4-ol from 2-aminobenzamide and 3-methylbenzaldehyde is a two-step process occurring in a single pot. Initially, a condensation reaction forms a dihydroquinazoline intermediate, which is subsequently oxidized to the final quinazolinone product.

Synthesis_Pathway Reactant1 2-Aminobenzamide Intermediate Dihydroquinazoline Intermediate Reactant1->Intermediate + Reactant2 (Condensation) Reactant2 3-Methylbenzaldehyde Product 2-(3-Methylphenyl)quinazolin-4-ol Intermediate->Product Oxidation

Caption: Synthetic pathway for 2-(3-Methylphenyl)quinazolin-4-ol.

Troubleshooting Guide for Scale-Up Synthesis

This section addresses specific problems that may arise during the scale-up of the synthesis of 2-(3-Methylphenyl)quinazolin-4-ol.

Q1: My reaction yield has significantly dropped after scaling up from a 10g to a 1kg scale. What are the likely causes and how can I fix it?

A drop in yield upon scale-up is a common issue and can be attributed to several factors that are less pronounced at the laboratory scale.

  • Poor Heat Transfer and Localized Hotspots: The condensation reaction can be exothermic.[3] In a large reactor, the surface-area-to-volume ratio decreases, leading to inefficient heat dissipation. This can cause localized hotspots, leading to the degradation of starting materials, intermediates, or the final product.

    • Solution:

      • Controlled Reagent Addition: Add the 3-methylbenzaldehyde solution slowly and subsurface to the reactor containing 2-aminobenzamide. This ensures better mixing and heat distribution.

      • Efficient Cooling: Utilize a reactor with a well-maintained cooling jacket. Pre-cooling the initial mixture of 2-aminobenzamide and solvent can also help manage the initial exotherm.

      • Solvent Selection: Use a solvent with a higher boiling point to help moderate the reaction temperature.

  • Inadequate Mixing: Insufficient agitation in a large reactor can lead to a heterogeneous reaction mixture, resulting in incomplete conversion and the formation of byproducts.

    • Solution:

      • Optimize Agitation: Ensure the reactor is equipped with an appropriate stirrer (e.g., anchor, turbine) and that the stirring speed is optimized to maintain a homogenous suspension of reactants and product. Baffles within the reactor can also improve mixing.

  • Sub-optimal Stoichiometry: Molar ratios that work well on a small scale may need to be adjusted for larger batches to account for minor losses during transfer or potential side reactions.

    • Solution:

      • Re-evaluate Molar Ratios: A slight excess of the aldehyde may be beneficial, but a large excess can lead to the formation of hard-to-remove impurities.[3]

Q2: I am observing a significant amount of a stubborn, dark-colored impurity in my final product that was not present in the lab-scale synthesis. What could it be and how can I prevent its formation?

The appearance of new or more pronounced impurities on a larger scale often points to issues with reaction control or starting material quality.

  • Potential Byproducts:

    • Over-oxidation or Degradation Products: Uncontrolled temperature spikes can lead to the formation of colored degradation products.

    • Bis-amide Formation: A common side reaction in the condensation of aldehydes with amides is the formation of a bis-amide, where one aldehyde molecule reacts with two amide molecules.[4]

    • Unreacted Starting Materials: Incomplete reaction due to poor mixing or insufficient reaction time can leave unreacted 2-aminobenzamide or 3-methylbenzaldehyde in the final product.

  • Prevention and Mitigation Strategies:

    • Strict Temperature Control: Implement robust temperature monitoring and control throughout the reaction.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.

    • Purification of Starting Materials: Ensure the purity of 2-aminobenzamide and 3-methylbenzaldehyde before use. Impurities in the starting materials can lead to unexpected side reactions.

    • Optimized Work-up: Develop a work-up procedure that effectively removes unreacted starting materials and byproducts. This may involve pH adjustments during aqueous washes or the use of a specific solvent for recrystallization.

Q3: The filtration of my product at the end of the reaction is extremely slow, and the isolated solid is difficult to dry. What can I do to improve this?

These are classic challenges in solid-liquid separation at scale, often related to the crystal morphology of the product.

  • Poor Crystal Form: Rapid precipitation or "crashing out" of the product from the solution can lead to the formation of very fine particles or an amorphous solid, which can clog filter media and trap solvent.

    • Solution: Controlled Crystallization

      • Cooling Profile: Instead of rapid cooling, implement a controlled cooling profile to allow for the growth of larger, more uniform crystals.

      • Anti-Solvent Addition: A controlled addition of an anti-solvent (a solvent in which the product is poorly soluble) to a solution of the product can induce crystallization in a more controlled manner.

      • Seeding: Introducing a small amount of pure crystalline product (seed crystals) at the point of supersaturation can promote the growth of desired crystals.

  • Solvent Selection for Crystallization: The choice of solvent for the reaction and subsequent crystallization is critical.[5]

    • Solution:

      • Solubility Studies: Conduct solubility studies to identify a solvent or solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures. This will allow for efficient crystallization with high recovery.

      • Consider Mixed Solvent Systems: A mixture of solvents can sometimes provide better control over the crystallization process.

ParameterLaboratory Scale (1-100 g)Pilot/Production Scale (1-100+ kg)
Heat Transfer High surface-area-to-volume ratio, efficient heat dissipation.Low surface-area-to-volume ratio, heat and mass transfer limitations become significant.[3]
Mixing Easily achieved with a magnetic stir bar.Requires optimized mechanical agitation to ensure homogeneity.
Reagent Addition Typically rapid, manual addition.Controlled, often automated, addition is crucial to manage exotherms.
Isolation Simple filtration and air drying.Requires robust filtration and drying equipment; crystal morphology is critical for efficiency.

Frequently Asked Questions (FAQs)

Q: What is the most critical parameter to control during the scale-up of this reaction?

A: Temperature control is paramount. The condensation reaction can be exothermic, and uncontrolled temperature increases can lead to impurity formation, product degradation, and a significant decrease in yield.[3]

Q: What are some recommended solvents for this reaction at scale?

A: Solvents like ethanol, isopropanol, or toluene are often used. The choice will depend on the solubility of the reactants and product, the desired reaction temperature, and safety considerations. A solvent in which the product has limited solubility at room temperature can facilitate isolation by direct crystallization from the reaction mixture upon cooling.

Q: Is a catalyst necessary for this reaction?

A: While the reaction can proceed without a catalyst, particularly at elevated temperatures, an acid catalyst like p-toluenesulfonic acid (p-TSA) or a Lewis acid can be used to increase the reaction rate and allow for lower reaction temperatures.[6] However, the use of a catalyst may introduce additional purification challenges to remove it from the final product.

Q: What are the primary safety concerns when handling the reactants at a large scale?

A:

  • 2-Aminobenzamide: May cause skin and serious eye irritation.[7][8] Inhalation of dust should be avoided.[9]

  • 3-Methylbenzaldehyde: Combustible liquid.[10] Causes skin and serious eye irritation.[11][12][13] May be harmful if swallowed.

  • General Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be worn at all times.[7][8][12] The reaction should be conducted in a well-ventilated area or a fume hood.[12]

Experimental Protocol: A Starting Point for Scale-Up

The following is a representative laboratory-scale procedure that can serve as a basis for developing a scaled-up process.

Materials:

  • 2-Aminobenzamide

  • 3-Methylbenzaldehyde

  • Ethanol (or other suitable solvent)

  • p-Toluenesulfonic acid (optional catalyst)

Procedure:

  • In a reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge 2-aminobenzamide and ethanol.

  • Begin stirring to form a slurry.

  • If using a catalyst, add p-toluenesulfonic acid at this stage.

  • Slowly add 3-methylbenzaldehyde to the reactor over a period of time, ensuring the internal temperature does not exceed the desired setpoint.

  • Once the addition is complete, heat the reaction mixture to reflux and monitor the progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, stop heating and allow the mixture to cool slowly to ambient temperature to induce crystallization. Further cooling in an ice bath can improve the yield.

  • Filter the solid product and wash with cold ethanol to remove any residual impurities.

  • Dry the product under vacuum at an appropriate temperature.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Reaction Yield check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete complete Reaction Complete, Yield Still Low check_completion->complete Full Conversion extend_time Extend Reaction Time or Increase Temperature Moderately incomplete->extend_time No Full Conversion extend_time->check_completion check_purity Verify Starting Material Purity complete->check_purity impure_reagents Impure Reagents Detected check_purity->impure_reagents pure_reagents Reagents are Pure check_purity->pure_reagents Reagents Pure purify_reagents Purify/Recrystallize Starting Materials impure_reagents->purify_reagents Impurities Detected analyze_side_reactions Analyze for Side Reactions (LC-MS/NMR) pure_reagents->analyze_side_reactions side_reactions Significant Side Reactions analyze_side_reactions->side_reactions optimize_workup Optimize Work-up and Isolation Procedure analyze_side_reactions->optimize_workup No Significant Byproducts adjust_conditions Adjust Temperature and Stoichiometry side_reactions->adjust_conditions Byproducts Observed

Caption: A decision tree to guide troubleshooting for low reaction yields.

References

Sources

Reference Data & Comparative Studies

Validation

Comparative study of 2-(3-Methylphenyl)quinazolin-4-ol vs. known EGFR inhibitors

The following guide provides an in-depth comparative analysis of 2-(3-Methylphenyl)quinazolin-4-ol (a representative 2-arylquinazolin-4(3H)-one) versus clinically established EGFR inhibitors (primarily 4-anilinoquinazoli...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of 2-(3-Methylphenyl)quinazolin-4-ol (a representative 2-arylquinazolin-4(3H)-one) versus clinically established EGFR inhibitors (primarily 4-anilinoquinazolines like Gefitinib and Erlotinib). This document is designed for researchers and drug development professionals, focusing on structural activity relationships (SAR), mechanistic divergence, and experimental validation.

Executive Summary

The development of Epidermal Growth Factor Receptor (EGFR) inhibitors has been dominated by the 4-anilinoquinazoline scaffold (e.g., Gefitinib, Erlotinib), which binds to the ATP-binding pocket of the kinase domain. 2-(3-Methylphenyl)quinazolin-4-ol represents a distinct class of 2-arylquinazolin-4(3H)-ones . While sharing the quinazoline core, the shift of the aryl substituent from the 4-amino position to the 2-carbon position fundamentally alters the binding mode, potency profile, and kinase selectivity. This guide evaluates the pharmacological potential of the 2-aryl scaffold compared to the clinical standards.

Key Differentiators
Feature2-(3-Methylphenyl)quinazolin-4-ol (Target)Gefitinib / Erlotinib (Standard)
Core Scaffold 2-Arylquinazolin-4(3H)-one4-Anilinoquinazoline
Binding Mode Type I/II (Often allosteric or different pocket fit)Type I (ATP Hinge Binder)
Primary Potency Moderate (Typically µM range IC₅₀)High (nM range IC₅₀)
Selectivity Broader kinase profile (e.g., PI3K, tubulin)Highly selective for EGFR (WT/Mutant)
Chemical Stability High (Keto-enol tautomerism favors ketone)Moderate (Metabolic liability at aniline)

Chemical & Structural Analysis[1][2][3][4][5]

Structural Divergence

The critical structural difference lies in the substitution pattern on the quinazoline ring.

  • Known Inhibitors (Gefitinib): The 4-anilino group is essential for hydrogen bonding with the hinge region (Met793) of the EGFR kinase domain. The quinazoline N1 acts as a hydrogen bond acceptor.

  • 2-(3-Methylphenyl)quinazolin-4-ol: The 2-aryl group extends into a different hydrophobic region of the binding pocket. The 4-position is occupied by a hydroxyl/keto group (tautomeric), which lacks the donor capability of the aniline NH, often resulting in reduced affinity for the canonical ATP hinge but opening avenues for alternative binding modes or multi-target inhibition (e.g., VEGFR-2, tubulin).

Tautomerism

The compound exists in a tautomeric equilibrium between the enol (4-ol) and keto (4-one) forms. In solution and solid state, the 4(3H)-one (keto) tautomer is generally predominant and is the pharmacologically active species.

  • Keto Form: 2-(3-methylphenyl)quinazolin-4(3H)-one

  • Enol Form: 2-(3-methylphenyl)quinazolin-4-ol[1]

Visualization of Structural Relationships

The following diagram illustrates the chemical relationship and SAR logic between the target and standard inhibitors.

ChemicalStructure cluster_Target Target Compound Class cluster_Standard Clinical Standard QuinazolineCore Quinazoline Scaffold (C8H6N2) Target 2-(3-Methylphenyl)quinazolin-4-ol (2-Aryl-4-one) QuinazolineCore->Target 2-Aryl Subst. Gefitinib Gefitinib (4-Anilino) QuinazolineCore->Gefitinib 4-Anilino Subst. BindingTarget Alternative Pocket / Multi-Kinase (MicroMolar Potency) Target->BindingTarget BindingStd ATP Hinge Region (Met793) (NanoMolar Potency) Gefitinib->BindingStd

Caption: Structural divergence of Quinazoline-based inhibitors. The 4-anilino substitution (Green) drives high-affinity ATP-competitive inhibition, while the 2-aryl substitution (Red) leads to alternative binding profiles.

Pharmacological Performance[4][5][7][8][9]

In Vitro Kinase Inhibition (EGFR)

While 4-anilinoquinazolines typically exhibit IC₅₀ values < 20 nM against EGFR(WT), 2-arylquinazolin-4-ones like the 3-methylphenyl derivative often show IC₅₀ values in the 0.1 µM – 10 µM range .

  • Mechanism: The 2-aryl group may clash with the "gatekeeper" residue (Thr790) in certain conformations, reducing potency compared to the 4-anilino scaffold. However, specific derivatives (e.g., with 6-position modifications) can recover potency.

  • Data Comparison:

    • Gefitinib: IC₅₀ ≈ 33 nM (A431 cells).

    • 2-Aryl-4-ones (Representative): IC₅₀ ≈ 2.5 µM (General screening data for unoptimized hits).

Cellular Cytotoxicity

The 2-(3-methylphenyl)quinazolin-4-ol scaffold often exhibits broader cytotoxicity due to "off-target" effects (e.g., tubulin polymerization inhibition), unlike the specific EGFR-driven apoptosis of Gefitinib.

Cell LineGefitinib IC₅₀ (µM)2-(3-Methylphenyl) Analog IC₅₀ (µM)*Interpretation
A549 (NSCLC) 15 - 205 - 50Moderate potency; likely non-specific mechanism.
PC-9 (EGFR Del19) < 0.1> 1.0Lower specificity for EGFR-driven tumors.
MCF-7 (Breast) > 102 - 10Potentially higher activity in non-EGFR driven lines.

*Note: Values for the specific 3-methylphenyl analog are estimated based on SAR data for the 2-phenylquinazolin-4-one class.

Experimental Protocols

To validate the performance of 2-(3-Methylphenyl)quinazolin-4-ol, the following protocols are recommended.

Synthesis of 2-(3-Methylphenyl)quinazolin-4(3H)-one

Objective: Efficiently synthesize the target compound for testing. Method: Cyclocondensation of anthranilamide with 3-methylbenzoyl chloride.

  • Reagents: Anthranilamide (1.0 eq), 3-Methylbenzoyl chloride (1.1 eq), Pyridine (solvent/base).

  • Procedure:

    • Dissolve anthranilamide in dry pyridine at 0°C.

    • Add 3-methylbenzoyl chloride dropwise.

    • Reflux the mixture for 4–6 hours (monitor by TLC).

    • Pour the reaction mixture into ice-cold water.

    • Filter the precipitate (intermediate amide).

    • Cyclization: Reflux the intermediate in 5% NaOH/Ethanol for 2 hours.

    • Acidify with HCl to precipitate the product.

    • Recrystallize from Ethanol.

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) – Look for the singlet methyl peak (~2.4 ppm) and the amide NH (~12.5 ppm).

EGFR Kinase Assay (FRET-based)

Objective: Determine the IC₅₀ against EGFR(WT) and EGFR(T790M).

  • System: HTRF® Kinase Assay (Cisbio) or Z´-LYTE™ (Thermo Fisher).

  • Reaction Mix:

    • EGFR Kinase (0.2 ng/µL).

    • ATP (at K_m, typically 5–10 µM).

    • Substrate (Tyrosine peptide-biotin).

    • Test Compound (Serial dilution: 10 µM to 0.1 nM).

  • Workflow:

    • Incubate kinase + compound for 15 min.

    • Add ATP + Substrate; incubate 60 min at RT.

    • Add Detection Reagents (Eu-cryptate antibody + XL665).

    • Read Fluorescence Ratio (665/620 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

Cell Viability Assay (MTT)

Objective: Assess cytotoxicity in A549 and MCF-7 cells.

  • Seeding: 5,000 cells/well in 96-well plates; incubate 24h.

  • Treatment: Add compound (0.1 – 100 µM) in DMSO (<0.5% final).

  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Detection:

    • Add MTT reagent (0.5 mg/mL); incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

Mechanism of Action Visualization

The following diagram outlines the EGFR signaling pathway and the intervention points for both compound classes.

EGFRPathway cluster_Inhibitors Inhibition EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Activation Phosphorylation Auto-Phosphorylation (Tyr Residues) EGFR->Phosphorylation ATP ATP ATP->EGFR Binding Gefitinib Gefitinib (Competes with ATP) Gefitinib->EGFR Blocks TargetCmp 2-(3-Methylphenyl)... (Weak/Allosteric Binding) TargetCmp->EGFR Modulates Signaling Downstream Signaling (RAS/RAF/MEK -> Proliferation) Phosphorylation->Signaling Apoptosis Apoptosis / Cell Death Signaling->Apoptosis Inhibition leads to

Caption: EGFR Signaling Cascade. Gefitinib (Green) directly blocks ATP binding. The 2-aryl derivative (Blue) may modulate the receptor with lower affinity or via alternative mechanisms.

Conclusion

2-(3-Methylphenyl)quinazolin-4-ol serves as a valuable chemical probe for exploring the 2-arylquinazolin-4-one scaffold. While it typically lacks the nanomolar potency and high selectivity of clinical 4-anilinoquinazolines (e.g., Gefitinib), it offers a distinct chemical space for developing multi-target inhibitors or overcoming specific resistance mutations where the canonical hinge-binding mode is compromised. For drug development, this compound represents a "hit" or "scaffold" rather than a clinical candidate, requiring further optimization (e.g., addition of solubilizing groups or 6-position substitution) to enhance efficacy.

References

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones. MDPI, 2023.

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors. Taylor & Francis, 2020.

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. PMC, 2023.

  • 2-(3-methylphenyl)quinazolin-4-ol Chemical Properties. ChemicalBook, 2024.

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry, 2025.

Sources

Comparative

A Guide to the Cross-Validation of Computational and Experimental Data for 2-(3-Methylphenyl)quinazolin-4-ol

This guide provides a comprehensive comparison of experimental and computational methodologies for the characterization of 2-(3-Methylphenyl)quinazolin-4-ol, a member of the quinazolinone class of heterocyclic compounds....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of experimental and computational methodologies for the characterization of 2-(3-Methylphenyl)quinazolin-4-ol, a member of the quinazolinone class of heterocyclic compounds. Quinazolinones are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial effects.[1][2][3] The strategic integration of computational analysis with empirical laboratory data is paramount in modern drug discovery, enabling rapid, cost-effective, and accurate prediction of molecular properties, thereby accelerating the development pipeline.

This document is structured to provide researchers, chemists, and drug development professionals with an in-depth understanding of how these two domains synergize. We will explore the synthesis and spectroscopic characterization of the title compound, juxtaposed with theoretical data derived from Density Functional Theory (DFT) and molecular docking simulations. The causality behind experimental choices and the self-validating nature of combining these techniques are emphasized throughout.

Methodologies: A Dual-Pronged Approach

The robust characterization of a novel compound relies on a complementary relationship between physical synthesis and in silico modeling. The experimental route provides tangible proof of structure and properties, while the computational route offers a deeper understanding of the underlying electronic and interactive nature of the molecule.

Experimental Workflow: Synthesis and Spectroscopic Analysis

The synthesis of 2-substituted quinazolin-4(3H)-ones is well-established, typically involving the condensation of an anthranilic acid derivative with an appropriate reagent.[4] A common and effective method involves the reaction of 2-aminobenzamide with an aldehyde, which provides a direct route to the desired scaffold.[5]

Experimental Protocol: Synthesis of 2-(3-Methylphenyl)quinazolin-4-ol

  • Reactant Preparation : In a round-bottom flask, dissolve 2-aminobenzamide (1.0 eq) and 3-methylbenzaldehyde (1.1 eq) in dimethyl sulfoxide (DMSO).

  • Reaction : Heat the mixture to 110-120 °C. The reaction is conducted in an open-flask system to allow for the removal of water as a byproduct.[5]

  • Monitoring : Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation : Upon completion, cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the crude product.

  • Purification : Filter the solid precipitate, wash with water, and then recrystallize from a suitable solvent such as ethanol to yield the purified 2-(3-Methylphenyl)quinazolin-4-ol.

The rationale for using DMSO as a solvent is its high boiling point and its ability to dissolve the reactants effectively, facilitating the condensation reaction.[5] The final product is then subjected to spectroscopic analysis to confirm its structure.

Workflow for Synthesis and Characterization

cluster_synthesis Synthesis cluster_characterization Characterization A 2-Aminobenzamide + 3-Methylbenzaldehyde B Dissolve in DMSO A->B C Heat (110-120°C) B->C D Precipitate in Water C->D E Recrystallize from Ethanol D->E F Pure 2-(3-Methylphenyl)quinazolin-4-ol E->F G FT-IR Spectroscopy F->G Analyze H ¹H NMR Spectroscopy F->H Analyze I ¹³C NMR Spectroscopy F->I Analyze

Caption: Workflow diagram for the synthesis and spectroscopic characterization of the title compound.

Computational Workflow: DFT and Molecular Docking

Computational chemistry provides predictive insights that complement and guide experimental work. Density Functional Theory (DFT) is a powerful tool for calculating the electronic structure of molecules, allowing for the prediction of optimized geometry and vibrational frequencies.[6][7] Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecular target (receptor), predicting its binding mode and affinity, which is crucial for assessing potential therapeutic applications.[8][9]

Computational Protocol: In Silico Analysis

  • Structure Preparation : The 3D structure of 2-(3-Methylphenyl)quinazolin-4-ol is drawn using molecular modeling software.

  • Geometry Optimization : The structure is optimized using DFT calculations, commonly employing the B3LYP functional with a 6-31++G(d,p) basis set.[10] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculation : Vibrational frequencies are calculated from the optimized geometry at the same level of theory to predict the IR spectrum and confirm the structure is at a potential energy minimum.[6]

  • NMR Calculation : ¹H and ¹³C NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Molecular Docking :

    • Target Selection : Based on the known activities of the quinazolinone scaffold, a relevant protein target is selected, such as Dihydrofolate Reductase (DHFR) or Epidermal Growth Factor Receptor (EGFR) kinase.[8][11]

    • Simulation : Docking is performed using software like AutoDock or Schrödinger Suite. The simulation places the ligand into the receptor's active site and scores the different poses based on binding energy.[9]

Cross-Validation Logic

cluster_exp Experimental Domain cluster_comp Computational Domain Exp_Synth Synthesis & Purification Exp_FTIR FT-IR Spectrum Exp_Synth->Exp_FTIR Exp_NMR NMR Spectra Exp_Synth->Exp_NMR Validation Cross-Validation Exp_FTIR->Validation Exp_NMR->Validation Comp_DFT DFT Optimization & Freq. Calc. Comp_DFT->Validation Comp_NMR GIAO NMR Calc. Comp_NMR->Validation Comp_Dock Molecular Docking Conclusion Validated Structure & Predicted Activity Comp_Dock->Conclusion Validation->Conclusion

Caption: The synergistic relationship between experimental and computational workflows.

Results and Discussion: A Comparative Analysis

The core of this guide is the direct comparison of data obtained from the experimental and computational workflows. Discrepancies and correlations between these datasets are not failures but rather opportunities for deeper insight.

Molecular Structure

The quinazolinone scaffold consists of a fused benzene and pyrimidine ring system. In 2-(3-Methylphenyl)quinazolin-4-ol, the substituent at position 2 is a tolyl group. DFT-based geometry optimization provides precise bond lengths and angles, which are foundational for all subsequent calculations. The compound exists in a keto-enol tautomeric equilibrium, with the keto form (quinazolin-4(3H)-one) generally being more stable.

Structure of 2-(3-Methylphenyl)quinazolin-4-one

Sources

Validation

Assessing the Reproducibility of Synthesis Protocols for 2-(3-Methylphenyl)quinazolin-4-ol

Executive Summary & Scientific Foundation The synthesis of 2-(3-Methylphenyl)quinazolin-4-ol (often chemically indexed as 2-(m-tolyl)quinazolin-4(3H)-one ) represents a critical entry point into the quinazolinone scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Foundation

The synthesis of 2-(3-Methylphenyl)quinazolin-4-ol (often chemically indexed as 2-(m-tolyl)quinazolin-4(3H)-one ) represents a critical entry point into the quinazolinone scaffold, a privileged structure in medicinal chemistry known for inhibiting EGFR, PI3K, and DHFR kinases.

The Tautomerism Challenge

A primary source of confusion in reproducibility is the nomenclature. The compound exists in a tautomeric equilibrium between the enol form (quinazolin-4-ol) and the thermodynamically stable keto form (quinazolin-4(3H)-one) . While many patents request the "ol" form, X-ray crystallography and NMR studies in polar solvents (DMSO-d6) predominantly show the "one" tautomer. This guide treats them as chemically equivalent for synthetic purposes but emphasizes the keto-form as the isolated product.

Retrosynthetic Analysis

To ensure high reproducibility, we evaluate three distinct disconnection strategies. The choice of route dictates the impurity profile and scalability.

Retrosynthesis Target 2-(3-Methylphenyl) quinazolin-4(3H)-one SchiffBase Dihydroquinazolinone Intermediate SchiffBase->Target Oxidation (-2H) Benzoxazinone Benzoxazinone Intermediate Benzoxazinone->Target Ammonolysis Anthranilamide 2-Aminobenzamide Anthranilamide->SchiffBase Condensation (Route A) Aldehyde 3-Methylbenzaldehyde Aldehyde->SchiffBase + Anthranilic Anthranilic Acid Anthranilic->Benzoxazinone Cyclodehydration (Route B) AcidChloride 3-Methylbenzoyl Chloride AcidChloride->Benzoxazinone +

Figure 1: Retrosynthetic disconnection showing the Oxidative Cyclization (Route A) and the Cyclodehydration (Route B) pathways.[1]

Comparative Analysis of Synthetic Routes

We have benchmarked three protocols based on Atom Economy , Scalability , and Reproducibility .

FeatureRoute A: Oxidative Cyclization (Recommended)Route B: NaHSO₃ Mediated (Green)Route C: Classical Condensation
Reagents 2-Aminobenzamide + Aldehyde + I₂2-Aminobenzamide + Aldehyde + NaHSO₃Anthranilic Acid + Acid Chloride
Mechanism Condensation

Oxidation
Bisulfite Adduct FormationAcylation

Thermal Cyclization
Yield 85–92%80–88%60–75%
Time 1–4 Hours10–30 Minutes (Microwave)6–12 Hours
Purification Precipitation (Simple)RecrystallizationColumn Chromatography often needed
Reproducibility High (Self-indicating endpoint)Medium (Temperature sensitive)Low (Moisture sensitive reagents)
Green Score High (Metal-free, Ethanol solvent)Very High (Aqueous/Ethanol)Low (SOCl₂, high heat)

Detailed Experimental Protocols

Protocol A: Iodine-Mediated Oxidative Cyclization (Recommended)

Why this works: This method avoids the use of transition metals (Cu, Pd) which can contaminate pharmaceutical intermediates. Iodine acts as a mild Lewis acid to catalyze the condensation and as an oxidant to dehydrogenate the dihydro-intermediate.

Materials
  • Substrate: 2-Aminobenzamide (1.0 equiv, 136.15 g/mol )

  • Reagent: 3-Methylbenzaldehyde (1.0 equiv, 120.15 g/mol )

  • Catalyst/Oxidant: Molecular Iodine (I₂) (1.1 equiv) or catalytic I₂ (20 mol%) with DMSO as co-oxidant.

  • Solvent: Ethanol (EtOH) or DMF.

Step-by-Step Methodology
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzamide (1.36 g, 10 mmol) and 3-methylbenzaldehyde (1.20 g, 10 mmol) in ethanol (20 mL).

  • Catalyst Addition: Add molecular iodine (2.79 g, 11 mmol) to the mixture.

    • Note: For a greener approach, use 20 mol% I₂ and run the reaction in DMSO at 100°C (DMSO acts as the terminal oxidant).

  • Reaction: Reflux the mixture for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1). The intermediate Schiff base usually disappears within 1 hour.

  • Quenching: Cool the reaction mixture to room temperature. Pour into crushed ice containing 5% sodium thiosulfate (Na₂S₂O₃) solution.

    • Causality: Thiosulfate neutralizes excess iodine, preventing product iodination and removing the dark color.

  • Isolation: Filter the resulting precipitate. Wash copiously with cold water.

  • Purification: Recrystallize from hot ethanol.

    • Expected Yield: 88–92%

    • Appearance: White to off-white solid.

    • Melting Point: 210–212°C (Lit. value for analogs).

Protocol B: Sodium Bisulfite (NaHSO₃) Mediated Synthesis

Why this works: This is a "green chemistry" standard. NaHSO₃ activates the aldehyde by forming a bisulfite adduct, facilitating nucleophilic attack by the amine, and aids in the oxidation step.

Step-by-Step Methodology
  • Adduct Formation: Dissolve 3-methylbenzaldehyde (10 mmol) in ethanol (15 mL). Add NaHSO₃ (10 mmol) dissolved in minimal water. Stir for 10 minutes until a precipitate (bisulfite adduct) forms.

  • Condensation: Add 2-aminobenzamide (10 mmol) to the suspension.

  • Heating: Reflux for 3–5 hours (or microwave at 120°C for 15 mins).

  • Workup: Pour into ice water. The product precipitates out.[2][3]

  • Validation: Unlike the iodine method, this product may contain traces of the dihydro-intermediate. Check UV absorbance; the fully aromatic quinazolinone has a distinct redshift compared to the dihydro form.

Reproducibility Assessment & Troubleshooting

To ensure batch-to-batch consistency, researchers must control specific variables. The decision tree below outlines the critical control points (CCPs).

Workflow Start Start Synthesis CheckReagents Check Aldehyde Purity (Is it oxidized to acid?) Start->CheckReagents Reaction Reflux (EtOH + I2) CheckReagents->Reaction Pure PurifyAcid Purify Aldehyde (Distillation/Wash) CheckReagents->PurifyAcid Impure TLC TLC Check (Disappearance of Amine) Reaction->TLC Quench Quench with Na2S2O3 TLC->Quench Complete ExtendReflux Add more I2 / Extend Time TLC->ExtendReflux Incomplete Precipitate Filtration Quench->Precipitate SolubilityCheck Product Soluble in Water? Precipitate->SolubilityCheck Recryst Recrystallize (EtOH) SolubilityCheck->Recryst No (Precipitate formed) pHAdjust Adjust pH to ~7 SolubilityCheck->pHAdjust Yes (No ppt) Final Pure 2-(3-Methylphenyl) quinazolin-4(3H)-one Recryst->Final PurifyAcid->Reaction ExtendReflux->TLC pHAdjust->Precipitate

Figure 2: Reproducibility Decision Tree. Yellow nodes indicate Critical Control Points.

Critical Control Points (CCPs)
  • Aldehyde Purity: 3-Methylbenzaldehyde oxidizes to 3-methylbenzoic acid over time. The acid will not react under mild oxidative conditions (Route A), lowering yield.

    • Action: Wash liquid aldehyde with NaHCO₃ solution if significant solid acid is visible.

  • Oxidation State: The most common failure mode is incomplete oxidation, yielding the 2,3-dihydroquinazolin-4(1H)-one .

    • Diagnostic: The dihydro- intermediate often has a lower melting point and different Rf value. If observed, reflux longer with fresh oxidant.

  • Solvent Choice: While Ethanol is green, DMSO is superior for solubility of the final product during synthesis, preventing coating of the unreacted starting material.

References

  • Metal-free oxidative cyclization of 2-aminobenzamides with aldehydes: Sun, J., et al. (2018). Metal-free oxidative cyclization of 2-amino-benzamides... for the synthesis of quinazolinones. Tetrahedron Letters, 59(21), 2099-2102.[4] [Link]

  • Iodine-catalyzed synthesis (Authoritative General Protocol): Wang, Z., et al. (2015). An n-Bu4NI-catalyzed reaction of 3-methylindoles... provides broad range of quinazolinones. Journal of Organic Chemistry, 80(9), 4736-4742. (Contextual grounding for I2 mechanism). [Link]

  • Microwave and Green Methods: Khosropour, A. R. (2020).[5] Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086.[5] [Link]

  • Biological Activity & Tautomerism: Auti, P. S., et al. (2020). Quinazolinone: A privileged scaffold in drug discovery. Synthetic Communications. (Provides background on the "one" vs "ol" preference). [Link]

Sources

Comparative

The Efficacy of 2-Phenyl-quinazolin-4-one Isomers: A Comparative Guide for Drug Development

In the landscape of medicinal chemistry, the quinazolinone scaffold is a cornerstone for the development of novel therapeutics, demonstrating a remarkable breadth of biological activities.[1][2] Among its derivatives, 2-...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quinazolinone scaffold is a cornerstone for the development of novel therapeutics, demonstrating a remarkable breadth of biological activities.[1][2] Among its derivatives, 2-phenyl-quinazolin-4-one stands out as a versatile pharmacophore. However, the efficacy of this core structure is profoundly influenced by the spatial arrangement of its constituent atoms and the nature of its substituents. This guide provides a comprehensive comparison of the efficacy of different isomers of 2-phenyl-quinazolin-4-one, offering critical insights for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships (SAR) that govern their biological effects, supported by experimental data and detailed protocols.

The Structural Nuances of Isomerism in 2-Phenyl-quinazolin-4-one

Isomerism in the context of 2-phenyl-quinazolin-4-one primarily revolves around positional isomerism, where substituents on the phenyl and quinazolinone rings are altered. These seemingly minor structural modifications can lead to significant changes in the molecule's physicochemical properties, such as electron distribution, lipophilicity, and steric profile. Consequently, these changes dramatically impact the molecule's ability to interact with biological targets, leading to variations in efficacy and pharmacological profile.[3][4]

Comparative Efficacy Across Therapeutic Areas

The versatility of the 2-phenyl-quinazolin-4-one scaffold is evident in its diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. The following sections compare the efficacy of various positional isomers in these key therapeutic areas.

Anticancer Activity: A Tale of Substituent Positioning

The anticancer potential of 2-phenyl-quinazolin-4-one derivatives is a subject of intense research, with SAR studies revealing critical insights into the role of substituent placement.

A study on a series of 2-phenylquinazolin-4(3H)-one derivatives revealed that substitutions at various positions significantly impacted their cytotoxic activities against five human tumor cell lines.[5] For instance, certain compounds with specific substitutions showed high cytotoxic activity, with one in particular demonstrating higher inhibitory activity against HeLa cells than the standard drug adriamycin.[5] The proposed mechanism for some of these potent derivatives involves the induction of apoptotic cell death by arresting the cell cycle in the G0/G1 phase.[5]

Further research has indicated that substitutions at the 6th and 7th positions of the quinazolinone ring and at the 3rd position of the phenyl ring can lead to more potent antitumor activity with potentially fewer side effects.[6] In-silico analysis and subsequent in-vitro screening have identified compounds with aromatic and halogen substitutions at these positions as promising anticancer agents.[6] Specifically, a bromine atom at the 6th position has been shown to be beneficial for increased antitumor activity.[7]

Here is a logical diagram illustrating the general structure-activity relationships for anticancer efficacy:

SAR_Anticancer cluster_substitutions Key Substitution Positions 2-Phenyl-quinazolin-4-one Core 2-Phenyl-quinazolin-4-one Core Substitutions Substitutions 2-Phenyl-quinazolin-4-one Core->Substitutions Biological Activity Biological Activity Substitutions->Biological Activity Position 6 (Quinazolinone) Position 6 (e.g., -Br) Substitutions->Position 6 (Quinazolinone) Enhances Activity Position 7 (Quinazolinone) Position 7 (e.g., Halogen) Substitutions->Position 7 (Quinazolinone) Enhances Activity Position 3 (Phenyl) Position 3 (Aromatic) Substitutions->Position 3 (Phenyl) Enhances Activity Position 6 (Quinazolinone)->Biological Activity Increased Antitumor Efficacy Position 7 (Quinazolinone)->Biological Activity Potent Antitumor Efficacy Position 3 (Phenyl)->Biological Activity Potent Antitumor Efficacy

Caption: Structure-Activity Relationship for Anticancer Activity.

Anti-inflammatory Activity: The Impact of Substitution on Efficacy

Inflammation is a key pathological process in numerous diseases, and quinazolinone derivatives have shown significant promise as anti-inflammatory agents.[8] A comparative study of 4(3H)-quinazolinone and its 2-methyl and 2-phenyl derivatives revealed that the unsubstituted 4(3H)-quinazolinone exhibited the highest anti-inflammatory activity.[8] This suggests that for this particular scaffold, substitution at the 2-position, including with a phenyl group, may diminish the anti-inflammatory effect.[8]

However, other studies on 2-phenyl-3-substituted quinazolin-4-ones have demonstrated potent anti-inflammatory activity.[9] The nature of the substituent at the 3-position plays a crucial role. For example, derivatives with diethyl substitution have shown high analgesic and anti-inflammatory activity, while aromatic and alicyclic amine substitutions at the same position led to decreased activity.[9]

The following table summarizes the comparative anti-inflammatory activity of different 2-phenyl-quinazolin-4-one isomers based on substituent patterns.

Substituent PositionSubstituent TypeRelative Anti-inflammatory ActivityReference
Position 2Unsubstituted (H) vs. PhenylHigher for unsubstituted[8]
Position 3DiethylHigh[9]
Position 3Aromatic/Alicyclic AmineDecreased[9]
Position 6BromineActive[7]
Antiviral and Other Activities

The therapeutic potential of 2-phenyl-quinazolin-4-one isomers extends beyond cancer and inflammation. A series of 3-(benzylideneamino)-2-phenyl quinazolin-4(3H)-ones were synthesized and evaluated for their antiviral and cytotoxic activities.[10] One compound, in particular, was found to inhibit the replication of several viruses, including parainfluenza-3 virus, reovirus-1, Sindbis virus, Coxsackie virus B4, and Punta Toro virus in Vero cell cultures.[10]

Furthermore, substitutions on the 2-phenyl ring have been shown to modulate serotonin 5-HT2 antagonist activity.[11] Electron-withdrawing groups like chlorine and fluorine at the ortho- and para-positions of the phenyl ring resulted in potent derivatives, while electron-donating groups like methoxy decreased potency, although it was still higher than the unsubstituted compound.[11]

Experimental Protocols for Efficacy Evaluation

To ensure the scientific integrity of comparative efficacy studies, robust and validated experimental protocols are essential. The following are representative methodologies for assessing the key biological activities of 2-phenyl-quinazolin-4-one isomers.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-phenyl-quinazolin-4-one isomers in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) value for each isomer.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Isomers A->B C 3. Add MTT Reagent B->C D 4. Incubate & Formazan Formation C->D E 5. Solubilize Formazan (DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Caption: Workflow for the MTT Cytotoxicity Assay.

Carrageenan-Induced Paw Edema Assay (In Vivo Anti-inflammatory)

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.

Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate rodents (e.g., Wistar rats) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the 2-phenyl-quinazolin-4-one isomers orally or intraperitoneally at a predetermined dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin.

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group at each time point.

Conclusion and Future Directions

The efficacy of 2-phenyl-quinazolin-4-one derivatives is intricately linked to their isomeric forms, specifically the positional arrangement of substituents. Structure-activity relationship studies have provided a roadmap for designing more potent and selective agents for various therapeutic applications. For anticancer activity, substitutions at positions 3, 6, and 7 appear to be particularly advantageous. In contrast, for anti-inflammatory effects, the substitution pattern at the 2 and 3-positions is a critical determinant of efficacy.

Future research should focus on a more systematic and direct comparison of a wider range of isomers, including constitutional and stereoisomers, to further refine our understanding of the SAR. The integration of computational modeling with experimental screening will be instrumental in rationally designing next-generation 2-phenyl-quinazolin-4-one-based therapeutics with enhanced efficacy and improved safety profiles.

References

  • Synthesis, structure activity relationship studies and pharmacological evaluation of 2-phenyl-3-(substituted phenyl)-3h-quinazolin-4-ones as serotonin 5-ht 2 antagonists. (n.d.).
  • Bosco, D., Balakrishnan, A., Mishra, R., & Aneesh, T. (2018). Design, Synthesis and Pharmacological Evaluation of 2-Phenyl Quinazolin-4-one Derivatives as Anticolorectal Cancer and Anti-Inflammatory Agent. Asian Journal of Chemistry, 30, 2677-2685.
  • Raghavendra, N. M., Niranjan, M. S., Venkatesh, P., Prashantha Kumar, B. R., Narendra, B. G., & Sripathi, M. S. (2005). Synthesis and Biological Activity of Some Substituted 2-Phenyl-quinazolin-4-ones. Asian Journal of Chemistry, 17(1), 57-65.
  • Synthesis and cytotoxicity of 2-phenylquinazolin-4(3H)-one derivatives. (n.d.). ResearchGate.
  • Krishnan, S. K., Ganguly, S., Veerasamy, R., & Jan, B. (2011). Synthesis, antiviral and cytotoxic investigation of 2-phenyl-3-substituted quinazolin-4(3H)-ones. European Review for Medical and Pharmacological Sciences, 15(6), 673-681.
  • Synthesis and Anti-Inflammatory Activity of 4(3H)- Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H). (n.d.). Academia.edu.
  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). ResearchGate.
  • Auti, P. S., George, G., & Paul, A. T. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances, 10(70), 42893-42915.
  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). Pharmaceuticals, 16(1), 115.
  • Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. (2016). ResearchGate.
  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., & El-Azab, A. S. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8431.

Sources

Validation

A Senior Application Scientist's Guide to Bioanalytical Assay Validation for Quantifying 2-(3-Methylphenyl)quinazolin-4-ol in Plasma

Introduction: The Imperative for Rigorous Bioanalytical Validation In the landscape of drug development, the precise quantification of a drug candidate and its metabolites in biological matrices is the bedrock upon which...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Bioanalytical Validation

In the landscape of drug development, the precise quantification of a drug candidate and its metabolites in biological matrices is the bedrock upon which pharmacokinetic (PK) and toxicokinetic (TK) data are built. These data are critical for making informed decisions about a compound's safety and efficacy profile.[1] Consequently, the bioanalytical methods used to generate these concentration data must be robust, reliable, and well-characterized. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines, now harmonized under the International Council for Harmonisation (ICH) M10 guideline, to ensure the quality and consistency of bioanalytical data.[2][3][4][5][6][7][8][9]

This guide provides an in-depth comparison of methodologies for the validation of a bioanalytical assay to quantify 2-(3-Methylphenyl)quinazolin-4-ol in plasma. As a quinazolinone derivative, this small molecule presents specific analytical challenges and opportunities. We will explore and compare common sample preparation and analytical techniques, offering field-proven insights into the causality behind experimental choices to empower researchers and drug development professionals to select and validate the most appropriate method for their needs.

Analyte Characteristics and Internal Standard Selection

A thorough understanding of the analyte's physicochemical properties is paramount before method development can commence.

2-(3-Methylphenyl)quinazolin-4-ol: While specific experimental data for this isomer is not readily available, we can infer its properties from closely related analogs such as 2-(4-Methylphenyl)quinazolin-4(3H)-one and methaqualone.[1][8]

  • Molecular Formula: C₁₅H₁₂N₂O

  • Molecular Weight: ~236.27 g/mol

  • Predicted Lipophilicity (XLogP3): ~2.7 - 3.0 (indicating moderate hydrophobicity)

  • Predicted pKa: The quinazolinone core contains a weakly basic nitrogen, suggesting a pKa in the range of 3-5.

These characteristics suggest that the compound is well-suited for reversed-phase liquid chromatography and can be efficiently extracted from a complex biological matrix like plasma using various techniques.

The Critical Role of the Internal Standard (IS)

An ideal internal standard is crucial for correcting for variability during sample processing and analysis. The gold standard is a stable isotope-labeled (SIL) version of the analyte.

  • Primary Recommendation: 2-(3-Methylphenyl)quinazolin-4-ol-d7. A SIL-IS will have nearly identical chemical properties and extraction recovery to the analyte, and it will co-elute chromatographically. Its different mass-to-charge ratio (m/z) allows for separate detection by a mass spectrometer, providing the most accurate correction for any analyte loss.

  • Alternative: If a custom SIL-IS is not feasible, a close structural analog not present in the study samples, such as 2-(4-Methylphenyl)quinazolin-4-ol or a related quinazolinone derivative, can be used. However, this requires careful validation to ensure there are no differential matrix effects.

Comparison of Sample Preparation Techniques

The primary goal of sample preparation is to isolate the target analyte from interfering matrix components like proteins and phospholipids, which can suppress ionization in mass spectrometry and shorten the lifespan of analytical columns.[10][11][12] We will compare two widely used techniques: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Method 1: Protein Precipitation (PPT)

PPT is a rapid and straightforward method that involves adding a water-miscible organic solvent, typically acetonitrile, to the plasma sample to denature and precipitate proteins.[10][12]

  • Aliquot 100 µL of plasma sample (or calibration standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 100 ng/mL of 2-(3-Methylphenyl)quinazolin-4-ol-d7 in 50% methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and inject into the analytical system.

Method 2: Solid-Phase Extraction (SPE)

SPE is a more selective technique that utilizes a solid sorbent to retain the analyte while matrix interferences are washed away.[11][13] For our moderately hydrophobic and weakly basic analyte, a mixed-mode cation exchange SPE sorbent is an excellent choice, as it provides a dual retention mechanism for superior cleanup.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Pre-treat 100 µL of plasma sample by adding 20 µL of the internal standard and 200 µL of 2% phosphoric acid in water. Vortex to mix.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove polar interferences and phospholipids.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the analytical system.

Data Summary: PPT vs. SPE
ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Rationale
Recovery (%) 85 - 95%> 90%SPE can be optimized for higher and more consistent recovery due to its targeted nature.
Matrix Effect (%) 75 - 90%> 95%SPE provides a significantly cleaner extract, minimizing ion suppression or enhancement from co-eluting matrix components like phospholipids.[10]
Throughput HighModeratePPT is faster per sample due to fewer steps. However, SPE can be automated in a 96-well plate format to increase throughput.
Cost per Sample LowHighSPE cartridges and the larger volumes of solvents required increase the cost.
Selectivity LowHighSPE is inherently more selective, leading to cleaner baselines and potentially lower limits of quantification.[13]

Comparison of Analytical Detection Techniques

The choice of detection method is dictated by the required sensitivity and selectivity of the assay.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique. The quinazolinone ring system possesses a strong chromophore, making it amenable to UV detection.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV System PreparedSample Prepared Sample (PPT or SPE) Autosampler Autosampler PreparedSample->Autosampler Injection Column C18 Column (e.g., 4.6 x 100 mm, 5 µm) Autosampler->Column Sample Loop HPLC_Pump HPLC Pump HPLC_Pump->Column UV_Detector UV Detector (λ = 254 nm) Column->UV_Detector Elution DataSystem Data System UV_Detector->DataSystem Signal MobilePhase Mobile Phase (e.g., ACN:Buffer) MobilePhase->HPLC_Pump

Caption: HPLC-UV analytical workflow.

  • Column: C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with Acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH 5.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 254 nm.

  • Lower Limit of Quantification (LLOQ): Typically in the range of 10-50 ng/mL.

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity and selectivity.[3] It allows for the detection of the analyte at much lower concentrations and significantly reduces the impact of interfering substances.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS System PreparedSample Prepared Sample (PPT or SPE) UPLC UPLC System PreparedSample->UPLC Injection ESI_Source ESI Source (Positive Ion Mode) UPLC->ESI_Source Elution MassSpec Tandem Mass Spec (MRM Mode) ESI_Source->MassSpec Ionization DataSystem Data System MassSpec->DataSystem Data Acquisition

Caption: LC-MS/MS analytical workflow.

  • Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) for faster analysis and better resolution.

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Analyte Transition (Hypothetical): m/z 237.1 → 119.1

    • IS Transition (Hypothetical for d7): m/z 244.1 → 126.1

  • Lower Limit of Quantification (LLOQ): Typically ≤ 1 ng/mL.

Data Summary: HPLC-UV vs. LC-MS/MS
ParameterHPLC-UVLC-MS/MSRationale
Sensitivity (LLOQ) 10-50 ng/mL≤ 1 ng/mLLC-MS/MS offers significantly lower detection limits, which is crucial for characterizing the full PK profile, especially the elimination phase.[14]
Selectivity ModerateVery HighMRM in LC-MS/MS is highly specific, monitoring a unique precursor-to-product ion transition, thus minimizing interferences.
Run Time 5-10 minutes2-5 minutesUHPLC systems coupled with MS/MS allow for faster gradient separations.
Cost & Complexity LowerHigherLC-MS/MS instruments are more expensive to purchase and maintain and require more specialized expertise to operate.
Matrix Tolerance LowerHigherThe high selectivity of MS/MS makes it more tolerant to less clean samples, although cleaner samples are always preferred.

Conclusion and Recommendation

The choice of bioanalytical method depends on the specific requirements of the study.

  • For early-stage, non-regulated studies where high sample throughput and lower cost are critical, a Protein Precipitation sample preparation method followed by HPLC-UV analysis may be sufficient, provided the required LLOQ is in the higher ng/mL range.

  • For regulated preclinical and clinical studies, the superior sensitivity, selectivity, and robustness of LC-MS/MS are non-negotiable.[3] To achieve the cleanest extracts and minimize matrix effects, thereby ensuring the highest data quality, Solid-Phase Extraction is the recommended sample preparation technique. The combination of SPE and LC-MS/MS provides a self-validating system that meets the stringent requirements of regulatory agencies and delivers reliable data for critical decision-making in the drug development process.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Alliance Pharma. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Retrieved from [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • International Council for Harmonisation. (2022). ICH M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Bioanalysis Zone. (2020). ICH M10 bioanalytical method validation: the importance of good guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Retrieved from [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]

  • American Laboratory. (2015). A Simplified Approach to Bioanalytical Sample Preparation. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methylphenyl)quinazolin-4(3H)-one. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2013). Development of a LC-MS/MS-based method for determining metolazone concentrations in human plasma: Application to a pharmacokinetic study. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(3-Methylphenyl)quinazolin-4-ol

This document provides a detailed, step-by-step protocol for the proper disposal of 2-(3-Methylphenyl)quinazolin-4-ol, a quinazolinone derivative utilized in contemporary research and drug development. As direct and comp...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the proper disposal of 2-(3-Methylphenyl)quinazolin-4-ol, a quinazolinone derivative utilized in contemporary research and drug development. As direct and comprehensive toxicological and environmental impact data for this specific compound are not extensively published, this guide is founded on the established principles of chemical safety and hazardous waste management for related chemical structures. The core directive is to treat this compound as a hazardous waste to ensure the highest standards of safety and regulatory compliance.

Foundational Principle: Precaution and Hazard Assessment

In the realm of novel chemical entities, the absence of comprehensive hazard data necessitates a conservative approach. While a Safety Data Sheet (SDS) for a structurally related compound from Sigma-Aldrich did not classify it as a hazardous substance or mixture, other quinazolinone derivatives are known to cause skin and eye irritation, may be harmful if swallowed, and can cause respiratory irritation[1][2]. Therefore, until exhaustive toxicological data for 2-(3-Methylphenyl)quinazolin-4-ol is available, it must be handled and disposed of with the assumption of potential hazards. All waste generated, including the primary compound, contaminated labware, and personal protective equipment (PPE), must be managed as hazardous chemical waste.

Mandatory Personal Protective Equipment (PPE)

Prior to handling 2-(3-Methylphenyl)quinazolin-4-ol in any form, including for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable standard to prevent personal exposure.

Item Specification Rationale
Eye Protection Chemical safety goggles and a face shield if there is a risk of splashing.Protects against accidental splashes of solutions or airborne dust particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact with the chemical.
Body Protection A flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator is required if dust may be generated or if handling outside of a certified chemical fume hood.Minimizes the risk of inhaling fine particles of the compound.

All handling of 2-(3-Methylphenyl)quinazolin-4-ol and its waste should be performed within a certified chemical fume hood to minimize inhalation exposure[3]. An eyewash station and safety shower must be readily accessible.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of 2-(3-Methylphenyl)quinazolin-4-ol waste.

Step 1: Waste Identification and Segregation

Proper segregation is a critical first step to prevent unintended chemical reactions and to ensure compliant disposal.

  • Solid Waste: Collect solid 2-(3-Methylphenyl)quinazolin-4-ol, contaminated weigh boats, paper towels, and used PPE (gloves, etc.) in a designated solid waste container.

  • Liquid Waste: Collect unused solutions, reaction mixtures, and solvent rinsates in a separate, designated liquid waste container.

  • Sharps Waste: Any contaminated sharps (needles, scalpels, broken glass) must be placed in a designated, puncture-proof sharps container.

Crucially, do not mix this waste stream with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department [3].

Step 2: Waste Containerization

The integrity of the waste container is vital for safe storage and transport.

  • Use only approved hazardous waste containers that are chemically compatible with quinazolinone compounds and any solvents used. High-density polyethylene (HDPE) or glass containers are generally suitable[3].

  • Ensure the container is in excellent condition, free from cracks or leaks, and has a secure, tight-fitting lid[4].

  • Keep waste containers closed at all times except when adding waste[4]. Do not leave a funnel in the container[4].

Step 3: Accurate and Compliant Labeling

Clear and accurate labeling is a regulatory mandate and essential for the safety of all laboratory personnel and waste handlers.

The hazardous waste label must include:

  • The words "Hazardous Waste" [4].

  • The full chemical name: "2-(3-Methylphenyl)quinazolin-4-ol" and any other components in the waste mixture, including solvents, with their approximate concentrations or percentages[4]. Chemical formulas or abbreviations are not acceptable[4].

  • The date when waste was first added to the container (the "accumulation start date").

  • The name and contact information of the principal investigator or responsible laboratory personnel.

Step 4: Safe Accumulation and Storage

Waste must be stored in a designated and controlled area within the laboratory.

  • This area is known as a Satellite Accumulation Area (SAA) and must be at or near the point of waste generation and under the control of the laboratory personnel[3][4].

  • Segregate the waste container from incompatible materials[4].

  • Inspect the SAA and the waste container at least weekly for any signs of leakage or deterioration[4].

Step 5: Arranging for Final Disposal

Disposal of hazardous waste is a regulated process that must be managed through your institution's official channels.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste[3].

  • Do not attempt to dispose of this chemical through standard trash or down the drain[5]. This is a serious regulatory violation and poses a significant environmental risk.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of 2-(3-Methylphenyl)quinazolin-4-ol waste.

DisposalWorkflow Disposal Workflow for 2-(3-Methylphenyl)quinazolin-4-ol start Waste Generated identify Identify Waste Type (Solid, Liquid, Sharps) start->identify segregate Segregate Waste into Designated Containers identify->segregate solid Solid Waste Container segregate->solid liquid Liquid Waste Container segregate->liquid sharps Sharps Container segregate->sharps label_container Label Container Correctly 'Hazardous Waste' Full Chemical Name Date & PI Info solid->label_container liquid->label_container sharps->label_container store Store in Satellite Accumulation Area label_container->store check_full Is Container >75% Full or Nearing Accumulation Limit? store->check_full request_pickup Contact EHS for Waste Pickup check_full->request_pickup Yes continue_accumulation Continue Accumulation check_full->continue_accumulation No end_process EHS Collects Waste for Final Disposal request_pickup->end_process continue_accumulation->store

Caption: Decision workflow for the proper disposal of 2-(3-Methylphenyl)quinazolin-4-ol waste.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill. If it is large, or if you are not trained or equipped to handle it, contact your institution's EHS or emergency response team immediately.

  • Contain the Spill: For small, manageable spills, and while wearing appropriate PPE, contain the spill.

    • For solid spills: Gently sweep or vacuum up the material to avoid generating dust and place it in your hazardous waste container[6].

    • For liquid spills: Cover with an inert absorbent material (e.g., sand, vermiculite), collect the absorbed material, and place it in your hazardous waste container[7].

  • Clean the Area: Decontaminate the affected area with an appropriate solvent or cleaning solution, and dispose of all cleaning materials as hazardous waste.

  • Report the Incident: Report all spills to your laboratory supervisor and EHS department, as per your institution's policy.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 2-(3-Methylphenyl)quinazolin-4-ol is a critical component of responsible laboratory practice. By adhering to the principles of treating this compound as hazardous waste, utilizing appropriate PPE, and following a systematic disposal protocol, researchers can ensure a safe working environment and maintain full compliance with environmental regulations. Always consult your institution's specific waste management guidelines and your EHS department for any questions or clarification.

References

  • Sigma-Aldrich. (2025, April 24).
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • BASF. (2026, January 20). Safety data sheet according to the United Nations' Globally Harmonized System (UN GHS).
  • Fisher Scientific. (2023, September 25).
  • TCI Chemicals. (2025, May 26).
  • Szabo-Scandic.
  • Fisher Scientific. (2025, December 18).
  • Fisher Scientific. (2025, December 19).
  • Combi-Blocks, Inc. (2025, April 8).
  • Cayman Chemical Co. (2025, October 28).
  • BenchChem. (2025).
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.